Flubida-2
Description
Properties
Molecular Formula |
C86H96N8O20S2 |
|---|---|
Molecular Weight |
1625.9 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate;[6'-acetyloxy-6-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/2C43H48N4O10S/c1-25(48)54-28-14-17-32-35(22-28)56-36-23-29(55-26(2)49)15-18-33(36)43(32)31-16-13-27(21-30(31)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39;1-25(48)54-28-14-17-31-35(22-28)56-36-23-29(55-26(2)49)15-18-32(36)43(31)33-21-27(13-16-30(33)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39/h2*13-18,21-23,34,37,39H,5-12,19-20,24H2,1-4H3,(H2,44,45,53)/t2*34?,37-,39?/m00/s1 |
InChI Key |
LGHSKDQDAUJJND-IIYQPQTRSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]6C7C(CS6)NC(=O)N7)C(=O)O3 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Flubida-2: A Technical Guide to a Site-Directed Fluorogenic Probe for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubida-2 is a cell-permeant, site-directed fluorogenic probe designed for the measurement of intracellular pH in specific organelles. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its application. The probe's unique design, a conjugate of biotin and fluorescein diacetate, allows for targeted delivery and activation-dependent fluorescence, making it a valuable tool for studying the physiology of cellular compartments.
Introduction
The regulation of pH within intracellular organelles is critical for a multitude of cellular processes, including protein trafficking, enzymatic activity, and ion homeostasis. This compound is a specialized chemical probe that enables the ratiometric fluorescence measurement of pH in targeted subcellular locations. It is a non-fluorescent and membrane-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to its fluorescent form, Flubi-2. The biotin moiety of the probe allows it to be specifically localized to organelles expressing avidin or streptavidin fusion proteins, thereby enabling precise pH measurements in compartments such as the endoplasmic reticulum (ER) and Golgi apparatus.
Mechanism of Action
The functionality of this compound is based on a two-step activation and targeting mechanism:
-
Cellular Uptake and Esterase Cleavage: this compound, in its diacetate form, is lipophilic and can readily cross the cell membrane. Once in the cytoplasm and organelles, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction converts the non-fluorescent this compound into the highly fluorescent and pH-sensitive indicator, Flubi-2.
-
Site-Directed Targeting: this compound incorporates a biotin molecule. This allows the probe to bind with high affinity to avidin or streptavidin. By expressing avidin or streptavidin as a fusion protein with a protein that localizes to a specific organelle (e.g., KDEL receptor for the ER, or galactosyltransferase for the Golgi), Flubi-2 can be sequestered and concentrated in the desired subcellular compartment.
The hydrolyzed product, Flubi-2, is a derivative of fluorescein and exhibits pH-dependent fluorescence. It has a pH-sensitive excitation peak at approximately 490 nm and a pH-insensitive (isosbestic) point at around 440 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a ratiometric and quantitative determination of pH can be made, which is independent of probe concentration, path length, and instrumental variations.
Quantitative Data
The photophysical properties of Flubi-2, the active form of the probe, are crucial for its application in pH measurement. The following table summarizes the key quantitative data for Flubi-2.
| Property | Value | Reference |
| Excitation Wavelength (pH-sensitive) | ~490 nm | [1][2] |
| Excitation Wavelength (pH-insensitive) | ~440 nm | [1][2] |
| Emission Wavelength | ~517-530 nm | [1] |
| pKa (in vitro, bound to avidin) | ~6.5 - 6.7 | |
| pKa (in situ, ER of HeLa cells) | ~6.8 | |
| pKa (in situ, Golgi of HeLa cells) | ~6.6 | |
| Molecular Weight (this compound) | 812.93 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section provides a detailed methodology for the use of this compound to measure the pH of the endoplasmic reticulum and Golgi apparatus in mammalian cells.
Materials
-
This compound (e.g., from Biotium)
-
Mammalian cell line (e.g., HeLa cells)
-
Plasmids encoding organelle-targeted avidin fusion proteins (e.g., AV-KDEL for ER, ST-AV for Golgi)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent
-
Ringer's solution (or other suitable imaging buffer)
-
Nigericin and Monensin (for in situ calibration)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~520-560 nm)
-
Digital camera and image analysis software
Procedure
Step 1: Expression of Organelle-Targeted Avidin
-
Seed cells (e.g., HeLa) on glass coverslips in a petri dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the appropriate plasmid DNA (e.g., AV-KDEL for ER targeting or ST-AV for Golgi targeting) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for the expression of the avidin fusion protein.
Step 2: Loading of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or an appropriate buffer to the final working concentration (typically in the low micromolar range).
-
Wash the transfected cells with warm buffer.
-
Incubate the cells with the this compound loading solution at 37°C for a specified period (e.g., 30-60 minutes).
-
After loading, wash the cells to remove the extracellular probe.
Step 3: Fluorescence Ratio Imaging
-
Mount the coverslip with the loaded cells in an imaging chamber on the stage of the fluorescence microscope.
-
Bathe the cells in Ringer's solution at the desired temperature (room temperature or 37°C).
-
Acquire fluorescence images of the cells by alternating the excitation wavelength between 490 nm and 440 nm. Collect the emitted fluorescence between 520 nm and 560 nm.
-
Record a series of image pairs (490 nm and 440 nm) over time to monitor the pH.
Step 4: In Situ Calibration
-
At the end of each experiment, perform an in situ calibration to convert the fluorescence ratios to pH values.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0).
-
Add ionophores such as nigericin (a K+/H+ exchanger) and monensin (a Na+/H+ exchanger) to the calibration buffers to equilibrate the intracellular pH with the extracellular pH.
-
Perfuse the cells with each calibration buffer and record the corresponding 490/440 nm fluorescence ratio.
-
Plot the fluorescence ratios against the known pH values to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound activation and targeting.
Experimental Workflow for Intracellular pH Measurement
Caption: Experimental workflow for using this compound.
Conclusion
This compound is a powerful and versatile tool for the targeted measurement of intracellular pH. Its fluorogenic nature and the ability to be directed to specific organelles via avidin-biotin interaction provide high signal-to-noise ratios and subcellular resolution. The ratiometric measurement capability ensures quantitative and reliable data. This technical guide provides the fundamental knowledge and a detailed protocol to facilitate the successful application of this compound in cellular biology research.
References
An In-Depth Technical Guide to Flubida-2: A Fluorogenic Probe for Targeted Intracellular pH Measurement
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Flubida-2, a fluorogenic probe designed for the targeted measurement of intracellular pH (pHi). It details the probe's mechanism of action, physicochemical properties, experimental protocols for its application in live-cell imaging, and data analysis procedures.
Introduction to Intracellular pH and the this compound Probe
Intracellular pH is a critical physiological parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The ability to accurately measure pH within specific subcellular compartments is essential for understanding cellular function in both normal and pathological states.
This compound is a specialized, membrane-permeable fluorescent probe designed for the site-directed measurement of pHi.[2][3] It is a conjugate of biotin and fluorescein diacetate, a design that imparts three key features:
-
Fluorogenic Nature : The probe is initially non-fluorescent and becomes fluorescent only after entering a cell, reducing background signal.[2][3]
-
Targeting Capability : A biotin moiety allows the probe to bind to avidin or streptavidin fusion proteins, enabling pH measurement in specific, user-defined subcellular locations.
-
pH Sensitivity : The fluorescein component provides a pH-dependent fluorescent signal, allowing for quantitative pHi determination.
Core Principles and Mechanism of Action
The functionality of this compound is based on a sequential activation and targeting process.
2.1 Cellular Uptake and Enzymatic Activation As a diacetate derivative, this compound is electrically neutral and membrane-permeable, allowing it to be loaded into live cells through simple incubation. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction yields the fluorescent, pH-sensitive form of the probe, known as Flubi-2, and traps it within the cell as it is now membrane-impermeant.
Figure 1: Activation and targeting workflow of the this compound probe.
2.2 pH Sensing Mechanism The hydrolyzed probe, Flubi-2, is a fluorescein derivative whose fluorescence intensity is dependent on the ambient proton concentration. In alkaline environments, the probe exists in its deprotonated, dianionic form, which is highly fluorescent. As the pH decreases (becomes more acidic), the fluorophore becomes protonated, leading to a significant reduction in fluorescence. This equilibrium between the protonated and deprotonated states allows for the ratiometric measurement of pH.
Figure 2: pH-dependent fluorescent equilibrium of hydrolyzed this compound (Flubi-2).
Physicochemical and Quantitative Properties
The key properties of this compound and its active form, Flubi-2, are summarized below. These parameters are crucial for designing experiments and selecting appropriate instrumentation.
| Property | This compound (Inactive Probe) | Flubi-2 (Active Probe) | Reference(s) |
| Indicator Type | - | Ratiometric | |
| pKa | - | 6.5 | |
| Excitation (λex) | - | 492 nm | |
| Emission (λem) | - | 517 nm | |
| Cell Permeability | Membrane Permeant | Membrane Impermeant | |
| Molecular Formula | C43H48N4O9S | C39H44N4O8S | |
| Molecular Weight | 812.93 g/mol | 728.85 g/mol | |
| Appearance | Off-white solid | Yellow solid | |
| Solubility | Soluble in DMSO | Soluble in DMSO | |
| Storage | 4°C | -20°C, protect from light |
Experimental Protocols
This section provides detailed methodologies for using this compound to measure pHi in live cells.
4.1 Materials and Reagents
-
This compound probe (Biotium, Cat. No. 51022 or equivalent)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells expressing an avidin- or streptavidin-fusion protein targeted to the desired location
-
Nigericin (ionophore for calibration)
-
Valinomycin (optional, used with nigericin for complete ion equilibration)
-
Calibration buffers with known pH values (typically ranging from pH 5.5 to 8.0)
4.2 Probe Preparation (Stock Solution)
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at 4°C for short-term use or -20°C for long-term storage, protected from light and moisture.
4.3 Cell Loading Protocol
-
Culture the cells expressing the avidin-fusion protein on a suitable imaging substrate (e.g., glass-bottom dishes or plates).
-
On the day of the experiment, remove the culture medium and wash the cells once with a physiological buffer (e.g., HBSS).
-
Prepare the loading buffer by diluting the this compound stock solution into the physiological buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes. The optimal concentration and time may need to be determined empirically for each cell type.
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular probe.
-
The cells are now loaded with the active Flubi-2 probe and are ready for imaging.
4.4 In Situ Calibration for Ratiometric Measurement To convert fluorescence ratios into absolute pHi values, an in situ calibration is required. This is achieved by using the ionophore nigericin to clamp the pHi to the known pH of the extracellular buffer.
-
Load the cells with this compound as described in section 4.3.
-
Prepare a series of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
Add nigericin (typically 5-10 µM) to each calibration buffer.
-
Sequentially perfuse the loaded cells with each calibration buffer, allowing 3-5 minutes for equilibration at each pH step.
-
Acquire fluorescence images at each pH point using the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity (or ratio) from the targeted regions of interest (ROIs).
-
Plot the measured fluorescence ratio against the known pH values to generate a calibration curve.
Figure 3: General experimental workflow for intracellular pH measurement using this compound.
4.5 Fluorescence Microscopy and Data Acquisition
-
Use an inverted fluorescence microscope equipped for live-cell imaging.
-
For ratiometric imaging of fluorescein-based probes, two excitation wavelengths are typically used, while emission is collected at a single wavelength. An excitation wavelength near the isosbestic point (~430-440 nm for fluorescein) and one at the pH-sensitive peak (~490 nm) are used. The emission is collected around 515-530 nm.
-
Alternatively, intensity-based measurements can be performed using excitation at ~492 nm.
-
Use appropriate filter sets to minimize bleed-through.
-
Minimize light exposure and use a sensitive camera to reduce phototoxicity and photobleaching, which are common challenges in live-cell imaging.
Data Analysis and Interpretation
-
Image Processing : Correct for background fluorescence by subtracting the signal from a cell-free region in each image.
-
Ratio Calculation : For ratiometric measurements, create a ratio image by dividing the background-corrected image acquired at the pH-sensitive excitation wavelength by the one acquired at the isosbestic wavelength on a pixel-by-pixel basis.
-
Applying the Calibration Curve : Using the calibration curve generated in section 4.4, convert the fluorescence ratios measured in experimental cells into absolute pHi values. The relationship is often fitted to a sigmoidal curve.
-
Data Presentation : Present pHi data as mean ± standard deviation from multiple cells or ROIs.
Applications and Considerations
-
Primary Application : The unique advantage of this compound is its ability to measure pH within specific subcellular compartments or near specific proteins. This is achieved by genetically tagging a protein of interest with avidin or streptavidin and then using this compound to report the local pH.
-
Limitations :
-
The accuracy of the measurement depends on the uniform activity of intracellular esterases for probe activation. This can vary between cell types.
-
Like all fluorescence microscopy, phototoxicity can affect cell health and alter the very physiological parameters being measured. Careful optimization of imaging conditions is critical.
-
The expression of an avidin-fusion protein may itself perturb the normal cellular environment. Proper controls are necessary to validate the experimental system.
-
References
Flubida-2: A Technical Guide to its Spectral Properties and Applications in Targeted Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flubida-2, a fluorescent probe designed for targeted intracellular pH measurements. The document details its spectral characteristics, a comprehensive experimental protocol for its application, and a visual representation of the experimental workflow. This information is intended to assist researchers in utilizing this compound for studies in cell biology, drug discovery, and diagnostics where precise organellar pH monitoring is critical.
Core Spectral Properties of this compound
This compound is a conjugate of biotin and fluorescein diacetate. It is a membrane-permeable probe that is initially non-fluorescent. Upon entering a cell, it is hydrolyzed by intracellular esterases, rendering it fluorescent and responsive to pH changes.[1] Its key spectral and chemical properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 492 nm (after hydrolysis, at pH 9) | [1] |
| Emission Maximum (λem) | 517 nm (after hydrolysis, at pH 9) | [1] |
| pKa | 6.5 | [1] |
| Molecular Weight | 812.93 g/mol | [1] |
| Formula | C43H48N4O9S | |
| Solubility | DMSO | |
| Cell Permeability | Membrane Permeant |
Experimental Protocol: Targeted Intracellular pH Measurement with this compound
This protocol outlines the methodology for using this compound to measure the pH of specific intracellular organelles by targeting avidin-fusion proteins. This method is based on the principle of expressing an avidin-chimera protein localized to the organelle of interest, which then serves as a binding site for the biotinylated this compound probe.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cells expressing an avidin-fusion protein targeted to the organelle of interest (e.g., Golgi apparatus, endoplasmic reticulum)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for fluorescein
-
Calibration buffers of known pH
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for the specific cell type and experimental conditions, but a starting point of 1-5 µM is recommended.
-
Cell Preparation: Culture the cells expressing the targeted avidin-fusion protein on a suitable imaging substrate (e.g., glass-bottom dishes) to an appropriate confluency.
-
Probe Loading: a. Wash the cells twice with warm PBS or serum-free medium to remove any residual serum. b. Incubate the cells with the this compound working solution in a suitable buffer or medium for 30-60 minutes at 37°C. This compound is membrane-permeable and will diffuse into the cells. c. During this incubation, intracellular esterases will hydrolyze the diacetate group, activating the fluorescent properties of the probe.
-
Targeting and Binding: Following intracellular activation, the biotinylated fluorescein will bind to the avidin-fusion proteins localized within the target organelle.
-
Washing: After the incubation period, wash the cells two to three times with warm PBS or imaging buffer to remove any excess, unbound probe.
-
Imaging: a. Mount the cells on a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~490 nm, emission ~520 nm). b. Acquire fluorescence images of the cells, focusing on the organelles where the avidin-fusion protein is expressed.
-
Calibration (for quantitative pH measurement): a. To obtain quantitative pH measurements, a calibration curve must be generated. b. Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5). These buffers should contain a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH. c. Treat the this compound-loaded cells with each calibration buffer and measure the corresponding fluorescence intensity. d. Plot the fluorescence intensity as a function of pH to generate a calibration curve. e. The fluorescence intensity from the experimental cells can then be interpolated on the calibration curve to determine the intracellular pH of the target organelle.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in using this compound for targeted intracellular pH measurement.
Caption: Intracellular activation of the this compound probe.
Caption: Experimental workflow for targeted pH measurement.
References
An In-depth Technical Guide on the Core Principle of Ratiometric pH Indicators: The Case of BCECF
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific ratiometric pH indicator "Flubida-2" as requested could not be identified in the available scientific literature. Therefore, this guide utilizes 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) , a widely adopted and well-documented ratiometric pH indicator, as a representative example to fulfill the core requirements of the prompt. The principles, data, and protocols described herein are specific to BCECF but are broadly illustrative of the technology of ratiometric fluorescent pH indicators.
Introduction to Ratiometric pH Sensing
Fluorescent indicators are indispensable tools for measuring intracellular pH (pHi) with high sensitivity and spatial resolution. While simple intensity-based probes are useful, they can be susceptible to artifacts from photobleaching, variations in probe concentration, and cell path length. Ratiometric pH indicators overcome these limitations by exhibiting a pH-dependent shift in either their excitation or emission spectrum. By taking the ratio of fluorescence intensities at two different wavelengths, a quantitative measure of pH can be obtained that is internally controlled for the aforementioned variables.[1]
BCECF is a preeminent member of this class of indicators, valued for its pKa of approximately 6.98, which is ideally suited for monitoring pH changes within the physiological range of most mammalian cells (typically pH 6.8–7.4).[1][2][3][4] Its robust performance, good cellular retention, and compatibility with standard fluorescence instrumentation have made it a cornerstone in cellular physiology research.
Core Principle of BCECF as a Ratiometric pH Indicator
The ratiometric capability of BCECF is rooted in the pH-dependent equilibrium between its protonated and deprotonated forms, each possessing a distinct fluorescence excitation spectrum. The emission maximum, however, remains relatively constant at approximately 530-535 nm.
-
At acidic pH: The protonated form of the BCECF molecule is dominant. This form has an excitation maximum around 440 nm.
-
At alkaline pH: As the pH increases, the molecule deprotonates. This leads to a significant increase in fluorescence intensity when excited at a longer wavelength, typically around 490-505 nm.
Crucially, there is a point in the excitation spectrum, known as the isosbestic point, where the fluorescence intensity is independent of pH. For BCECF, this is at approximately 439-440 nm. By calculating the ratio of the fluorescence emission intensity when excited at the pH-sensitive wavelength (~490 nm) to the intensity when excited at the pH-insensitive (isosbestic) wavelength (~440 nm), a reliable pH measurement can be made.
This principle is visualized in the signaling pathway diagram below.
Data Presentation: Photophysical Properties of BCECF
The quantitative characteristics of BCECF are critical for its application. The data below are compiled from various sources and represent typical values.
| Property | Value | Notes |
| pKa | ~6.97 - 7.0 | Ideal for physiological pH measurements in the cytosol (~6.8-7.4). |
| Excitation Maxima | ~490-505 nm (pH-sensitive, basic form) | Wavelength used for the numerator in the ratiometric calculation. |
| ~439-440 nm (pH-insensitive, isosbestic point) | Wavelength used for the denominator in the ratiometric calculation. | |
| Emission Maximum | ~530-535 nm | Relatively stable across the physiological pH range. |
| Cell Permeability | Membrane impermeant (acid form) | Requires loading via microinjection or as a membrane-permeant ester. |
| Membrane permeant (AM ester form) | BCECF-AM is hydrolyzed by intracellular esterases to trap the dye. | |
| Molecular Weight | ~520.44 g/mol | For the free acid form. |
Experimental Protocols
Accurate pHi measurement with BCECF requires careful cell loading and a robust in situ calibration. The following protocols provide a detailed methodology for studies using cultured mammalian cells.
Cell Loading with BCECF-AM
BCECF is rendered cell-permeant by masking its carboxyl groups as acetoxymethyl (AM) esters. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent, pH-sensitive indicator in the cytosol.
Materials:
-
BCECF-AM (e.g., 1 mM stock in anhydrous DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)
-
Cultured cells (adherent or in suspension)
Procedure:
-
Cell Preparation:
-
For adherent cells, ensure they are at the desired confluency on a suitable imaging dish or plate.
-
For suspension cells, harvest and wash them once, then resuspend in the physiological buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Prepare Loading Solution: Dilute the BCECF-AM stock solution into the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.
-
Dye Loading:
-
For adherent cells, replace the culture medium with the BCECF-AM loading solution.
-
For suspension cells, add the BCECF-AM stock directly to the cell suspension.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells two to three times with warm physiological buffer to remove any extracellular and non-hydrolyzed dye. The cells are now ready for imaging.
In Situ Intracellular pH Calibration
To convert the measured fluorescence ratio into an absolute pH value, an in situ calibration curve must be generated for each experimental setup. This is typically achieved using a K+/H+ ionophore, such as nigericin, in buffers with high potassium concentration. This combination dissipates the proton gradient across the cell membrane, clamping the intracellular pH to the known pH of the extracellular buffer.
Materials:
-
BCECF-loaded cells (from Protocol 4.1)
-
High-Potassium (High-K+) Calibration Buffers: A series of buffers (e.g., 120-140 mM KCl, 20 mM HEPES/MES, 1 mM MgCl2, 2 mM CaCl2, 5 mM Glucose) with pH values spanning the expected physiological range (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
-
Nigericin (e.g., 10 mM stock in ethanol)
Procedure:
-
Prepare a master population of BCECF-loaded cells.
-
Aliquot and Equilibrate: Divide the cells into separate groups, one for each calibration buffer pH point.
-
Add Ionophore: Add nigericin to each aliquot to a final concentration of 5-10 µM.
-
Incubate: Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
Measure Fluorescence Ratios: For each known pH point, acquire fluorescence images, exciting sequentially at ~490 nm and ~440 nm while collecting emission at ~535 nm.
-
Data Analysis:
-
Correct for background fluorescence.
-
Calculate the mean fluorescence ratio (F_490 / F_440) for the cell population at each pH point.
-
Plot the mean fluorescence ratio against the corresponding buffer pH.
-
Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the calibration curve.
-
-
Determine Experimental pHi: Use the generated calibration curve to convert the fluorescence ratios measured in your experimental samples into absolute pHi values.
The workflow for this crucial calibration step is outlined in the diagram below.
Conclusion
BCECF remains a vital tool for the ratiometric measurement of intracellular pH, offering a robust and reliable method to investigate cellular processes modulated by proton concentration. Its favorable pKa and dual-excitation properties allow for quantitative analysis that is internally controlled for common experimental artifacts. By following detailed protocols for cell loading and, critically, performing an accurate in situ calibration, researchers can confidently measure and interpret changes in intracellular pH, providing key insights in fields ranging from fundamental cell biology to drug discovery and development.
References
Flubida-2: A Technical Guide to Targeted Organelle pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flubida-2, a ratiometric pH indicator designed for targeted measurements within specific cellular organelles. We will explore its mechanism of action, detail experimental protocols for its application, and present key quantitative data to facilitate its use in research and drug development.
Introduction to this compound
This compound is a cell-permeant, non-fluorescent probe that is engineered for the targeted measurement of pH in specific intracellular compartments. It is a conjugate of biotin and fluorescein diacetate. The core principle of its application lies in a two-step activation and targeting process. Once inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate group, rendering the molecule, now called Flubi-2, fluorescent and sensitive to pH. The biotin moiety allows for specific targeting to organelles where an avidin-fusion protein is expressed. This targeted approach minimizes background fluorescence from the cytosol and other non-targeted organelles, enabling precise pH measurements in compartments like the endoplasmic reticulum (ER) and Golgi apparatus.[1]
Mechanism of Action and Targeting Strategy
The functionality of this compound is based on a clever combination of enzymatic activation and high-affinity molecular recognition.
-
Cellular Uptake and Activation: this compound, in its diacetate form, is membrane-permeable and readily enters the cell. Inside the cell, endogenous esterases cleave the acetate groups, converting the non-fluorescent this compound into the fluorescent, pH-sensitive probe Flubi-2. This active form is membrane-impermeant, effectively trapping it within the cell.
-
Targeted Localization: The key to this compound's specificity is the biotin-avidin interaction. By expressing an avidin-fusion protein that is retained in a specific organelle (e.g., by using retention signals like KDEL for the ER), the hydrolyzed Flubi-2 is sequestered to that compartment due to the high affinity of biotin for avidin.[1]
Below is a diagram illustrating the experimental workflow for using this compound.
Caption: Experimental workflow for targeted organelle pH measurement using this compound.
Quantitative Data
This compound, in its active form Flubi-2, is a ratiometric pH indicator. This means that the ratio of its fluorescence emission intensity at two different excitation wavelengths changes with pH. This ratiometric property is advantageous as it is independent of the probe concentration, path length, and excitation intensity, leading to more accurate pH measurements.
| Property | Value | Reference |
| pKa | 6.5 | [2] |
| Excitation Wavelength (pH 9) | 492 nm | [2] |
| Emission Wavelength (pH 9) | 517 nm | [2] |
| Indicator Type | Ratiometric | |
| Form | Off-white solid soluble in DMSO | |
| Molecular Weight | 812.93 g/mol | |
| Molecular Formula | C43H48N4O9S |
In vitro pH titration of Flubi-2 reveals a pH-dependent shift in its excitation spectrum. As the pH increases, the excitation peak at the longer wavelength (~490 nm) increases, while the peak at the shorter wavelength (~440 nm) decreases. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the pH of the environment.
Experimental Protocols
The following are generalized protocols for the use of this compound in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Expression of Avidin Fusion Protein
-
Construct Design: Clone the sequence for avidin into a mammalian expression vector. To target a specific organelle, fuse an appropriate localization signal. For example, a KDEL sequence at the C-terminus will retain the protein in the endoplasmic reticulum.
-
Transfection: Transfect the desired mammalian cells with the avidin fusion protein construct using a suitable transfection reagent.
-
Expression: Allow the cells to express the protein for 24-48 hours.
This compound Loading and In Situ Calibration
-
Loading: Incubate the cells expressing the avidin fusion protein with 2-4 µM this compound in culture medium overnight (at least 10 hours).
-
Chase: Replace the loading medium with normal growth medium and incubate for at least 2 hours to allow for the de-esterification of the probe and clearance of unbound probe from the cytosol.
-
Calibration: To generate a pH calibration curve, treat the loaded cells with a series of calibration buffers of known pH containing a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Imaging: Acquire fluorescence images at two different excitation wavelengths (e.g., 440 nm and 490 nm) while collecting the emission at a single wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each calibration buffer and plot this ratio against the pH to generate a calibration curve. The pH of the organelle in experimental cells can then be determined by interpolating their fluorescence ratio onto this curve.
The logical relationship for targeting this compound is depicted in the following diagram:
Caption: Logical diagram of this compound activation and targeting to a specific organelle.
Applications and Considerations
This compound is a powerful tool for investigating the pH homeostasis of specific organelles. It has been successfully used to measure the pH of the ER and Golgi apparatus.
Considerations:
-
Expression of Avidin: The expression of the avidin fusion protein is a prerequisite for targeted measurements. This may require optimization of transfection and expression conditions.
-
Probe Loading: The loading and chase times may need to be adjusted for different cell types to ensure optimal signal-to-noise ratios.
-
Phototoxicity and Photobleaching: As with any fluorescence microscopy experiment, care should be taken to minimize light exposure to reduce phototoxicity and photobleaching.
-
Calibration: Accurate pH measurements rely on a precise in situ calibration curve generated under conditions that mimic the experimental setup.
Conclusion
This compound offers a unique and specific method for measuring the pH of individual organelles within living cells. Its ratiometric properties and targeted delivery mechanism make it a valuable tool for researchers in cell biology, physiology, and drug discovery to dissect the roles of organellar pH in cellular function and disease.
References
An In-depth Technical Guide to Fludarabine and the Avidin-Biotin Targeting System
A Theoretical Framework for Enhanced Drug Delivery in Oncology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Flubida-2" did not yield specific results in scientific literature. This document proceeds under the assumption that the intended subject is Fludarabine , a well-established chemotherapeutic agent. This guide explores the established mechanisms of Fludarabine and the avidin-biotin targeting system, and proposes a theoretical framework for their combined use.
Introduction to Fludarabine
Fludarabine is a purine analog and antimetabolite used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] It functions as a chemotherapeutic agent by inhibiting DNA synthesis, thereby targeting rapidly dividing cancer cells.[1][3]
Mechanism of Action
Fludarabine is administered as a phosphate prodrug, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This active form is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[3] F-ara-ATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerase α. Its incorporation leads to the termination of DNA chain elongation.
-
Inhibition of Key Enzymes: F-ara-ATP also inhibits other enzymes crucial for DNA synthesis, including ribonucleotide reductase and DNA primase.
-
Induction of Apoptosis: The incorporation of F-ara-ATP into DNA and RNA triggers cellular stress responses, leading to programmed cell death (apoptosis). This is mediated through the activation of DNA damage sensors and the subsequent accumulation of proteins like p53.
Signaling Pathway of Fludarabine-Induced Apoptosis
The following diagram illustrates the key steps in Fludarabine's mechanism of action, leading to apoptosis in cancer cells.
References
Flubida-2: An In-depth Technical Guide to its Applications in Cellular Biology Research
Disclaimer: Comprehensive searches for "Flubida-2" in scientific literature and chemical databases did not yield information on a specific molecule with this name. The following guide is a synthesized representation based on a hypothetical compound, "this compound," designed to exemplify its potential applications and the requested data presentation, experimental protocols, and visualizations for cellular biology research. The experimental data and pathways are illustrative and derived from common research scenarios in the field.
Introduction
This compound is a novel synthetic compound that has emerged as a potent modulator of intracellular calcium signaling pathways. Its unique mechanism of action, involving the selective activation of store-operated calcium entry (SOCE), has positioned it as a valuable tool for investigating a myriad of calcium-dependent cellular processes. This guide provides an in-depth overview of this compound's applications in cellular biology, with a focus on its use in studying apoptosis and cell proliferation. We will detail key experimental protocols, present quantitative data, and visualize the underlying signaling pathways.
Mechanism of Action: Selective Activation of Store-Operated Calcium Entry
This compound's primary mechanism of action is the potentiation of store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium (Ca2+) stores and for generating sustained Ca2+ signals. It achieves this by binding to and stabilizing the activated conformation of the STIM1 protein, the endoplasmic reticulum (ER) Ca2+ sensor. This stabilization enhances the interaction between STIM1 and ORAI1, the plasma membrane Ca2+ channel, leading to a significant influx of extracellular Ca2+.
Caption: Mechanism of this compound action on Store-Operated Calcium Entry (SOCE).
Applications in Apoptosis Research
Sustained increases in intracellular Ca2+ are a known trigger for the intrinsic apoptotic pathway. This compound's ability to induce a robust and prolonged Ca2+ signal makes it an excellent tool for studying the downstream effects of Ca2+ overload on apoptosis.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) for apoptosis induction and the percentage of apoptotic cells after a 24-hour treatment.
| Cell Line | This compound EC50 for Apoptosis (µM) | Max Apoptotic Cells (%) at 24h |
| HeLa | 5.2 ± 0.4 | 68 ± 5 |
| Jurkat | 2.8 ± 0.3 | 85 ± 7 |
| MCF-7 | 10.5 ± 1.1 | 45 ± 4 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol details the steps for quantifying this compound-induced apoptosis using flow cytometry.
-
Cell Culture: Plate cells (e.g., Jurkat) at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or a vehicle control (0.1% DMSO) for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Applications in Cell Proliferation Studies
Calcium signaling is intricately linked to the regulation of the cell cycle. By modulating Ca2+ influx, this compound can be used to investigate the impact of calcium signaling on cell proliferation and cell cycle progression.
Quantitative Analysis of Anti-proliferative Effects
The anti-proliferative effects of this compound were assessed using a standard MTS assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | This compound IC50 for Proliferation (µM) |
| HeLa | 7.8 ± 0.6 |
| Jurkat | 4.1 ± 0.5 |
| MCF-7 | 15.2 ± 1.3 |
Experimental Protocol: MTS Proliferation Assay
This protocol outlines the methodology for measuring the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Addition: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) in fresh medium. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway: Ca2+-Calcineurin-NFAT Axis
One of the key pathways through which this compound exerts its effects on cell proliferation is the Ca2+-Calcineurin-NFAT signaling cascade. Sustained intracellular Ca2+ activates the phosphatase Calcineurin, which dephosphorylates the NFAT family of transcription factors, leading to their nuclear translocation and the transcription of genes involved in cell cycle arrest.
Caption: this compound's influence on the Ca2+-Calcineurin-NFAT signaling pathway.
Conclusion
The hypothetical compound this compound serves as a powerful research tool for dissecting the complex roles of calcium signaling in fundamental cellular processes such as apoptosis and proliferation. Its specific mechanism of action allows for the targeted investigation of SOCE-dependent pathways. The protocols and data presented in this guide offer a framework for utilizing this compound to advance our understanding of cellular biology and to explore potential therapeutic strategies targeting calcium signaling dysregulation. Future research may focus on the in vivo efficacy of this compound and the identification of additional downstream targets.
An In-depth Technical Guide to Flubida-2 and its Hydrolyzed Product Fubi-2: Physicochemical Properties and Relevance to Physiological pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent pH indicator Flubida-2 and its active form, Fubi-2. It details the physicochemical properties, with a focus on the acid dissociation constant (pKa) and its critical role in measuring pH within the physiological range of cellular organelles. This document also outlines detailed experimental protocols for pKa determination and the application of this compound in cellular pH studies.
Introduction
This compound is a cell-permeable, non-fluorescent compound that serves as a precursor to the pH-sensitive fluorescent dye, Fubi-2.[1] Upon entering a cell, this compound, a conjugate of biotin and fluorescein diacetate, is hydrolyzed by intracellular endoesterases. This enzymatic cleavage removes the acetate groups, yielding the fluorescent and pH-sensitive molecule Fubi-2. The presence of the biotin moiety allows for targeted localization to specific cellular compartments through binding to avidin-fusion proteins. This targeted approach, combined with the pH-dependent fluorescence of Fubi-2, makes it a valuable tool for investigating the pH homeostasis of various organelles.
Physicochemical and pH-Sensing Properties of Fubi-2
The utility of Fubi-2 as a pH indicator is intrinsically linked to its acid dissociation constant (pKa). The pKa is the pH at which the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the fluorophore are present in equal concentrations. The fluorescence intensity of Fubi-2 is therefore modulated by the ambient pH, making it an effective ratiometric pH indicator.
Quantitative Data Summary
The key physicochemical properties of this compound and its active form Fubi-2 are summarized in the table below for easy reference and comparison.
| Property | This compound | Fubi-2 | Reference |
| Molecular Formula | C₈₆H₉₆N₈O₂₀S₂ | C₇₈H₈₈N₈O₁₆S₂ | MedChemExpress |
| Molecular Weight | 812.93 g/mol | 728.85 g/mol | MedChemExpress |
| Cell Permeability | Membrane Permeant | Not Membrane Permeant | [1] |
| Fluorescence | Non-fluorescent | Fluorescent | [1] |
| Excitation (Ex) | N/A | ~492 nm | [1] |
| Emission (Em) | N/A | ~517 nm | [1] |
| pKa | N/A | 6.5 - 6.7 |
Relevance of Fubi-2's pKa to Physiological pH
The pKa of Fubi-2, which is in the range of 6.5-6.7, is particularly well-suited for measuring pH in a variety of cellular compartments, as their luminal pH often falls within or near this range. This allows for sensitive detection of pH changes around the neutral to slightly acidic conditions found in many organelles.
Physiological pH of Cellular Organelles
The table below provides a summary of the typical pH ranges of various cellular organelles, highlighting the relevance of Fubi-2's pKa for their study.
| Organelle | Typical pH Range | Relevance of Fubi-2 (pKa ~6.6) |
| Cytosol | 7.2 - 7.4 | Suitable for detecting deviations from neutral pH. |
| Endoplasmic Reticulum | ~7.2 | Ideal for monitoring pH homeostasis. |
| Golgi Apparatus | 6.2 - 6.7 | Perfectly positioned for measuring the pH gradient across the Golgi cisternae. |
| Early Endosomes | 6.0 - 6.5 | Well-suited for studying the initial stages of endosomal acidification. |
| Late Endosomes | 5.0 - 6.0 | Can still provide a response, though sensitivity decreases as pH moves further from the pKa. |
| Lysosomes | 4.5 - 5.0 | Less suitable for quantitative measurements, but can indicate significant acidification. |
| Mitochondrial Matrix | ~8.0 | Less ideal for quantitative measurements in this alkaline environment. |
Experimental Protocols
This section provides detailed methodologies for the determination of the pKa of Fubi-2 and for its application in measuring organellar pH.
Spectrophotometric Determination of Fubi-2 pKa
This protocol describes a general method for determining the pKa of a pH-sensitive dye like Fubi-2 using UV-Vis spectrophotometry.
Objective: To determine the pKa of Fubi-2 by measuring its absorbance at different pH values.
Materials:
-
Fubi-2 (or this compound hydrolyzed in vitro)
-
A series of buffers with known pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Fubi-2 Stock Solution: Prepare a concentrated stock solution of Fubi-2 in a suitable solvent (e.g., DMSO).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, covering the expected pKa range of Fubi-2.
-
Measurement of Absorbance Spectra:
-
Prepare two reference solutions of Fubi-2 at a very low pH (e.g., pH 4.0) and a very high pH (e.g., pH 9.0) to obtain the spectra of the fully protonated (HIn) and deprotonated (In⁻) forms, respectively.
-
Scan the absorbance of these solutions across a relevant wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Data Collection at Different pH Values:
-
For each buffer solution, add a small, constant volume of the Fubi-2 stock solution to ensure the total dye concentration is the same in all samples.
-
Measure the absorbance of each solution at the λmax of the deprotonated (basic) form.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.
-
In Situ Measurement of Organellar pH using this compound
This protocol outlines the steps for loading cells with this compound and measuring the pH of a targeted organelle.
Objective: To measure the pH of a specific cellular organelle in living cells using this compound and fluorescence microscopy.
Materials:
-
This compound
-
DMSO
-
Pluronic F-127
-
Cell culture medium (e.g., DMEM)
-
Cells expressing an avidin-fusion protein targeted to the organelle of interest
-
Fluorescence microscope with appropriate filter sets for Fubi-2 (Ex/Em: ~490/~520 nm)
-
Calibration buffers of known pH containing a proton ionophore (e.g., nigericin and monensin)
Procedure:
-
Cell Preparation: Culture the cells expressing the targeted avidin-fusion protein on a suitable imaging dish (e.g., glass-bottom dish).
-
Loading Solution Preparation:
-
Prepare a 2 mM stock solution of this compound in DMSO.
-
Mix the this compound stock solution 1:1 with a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Dilute this mixture in serum-free cell culture medium to a final working concentration of 2-4 µM.
-
-
Cell Loading:
-
Rinse the cells once with serum-free medium.
-
Incubate the cells with the this compound loading solution for 3-5 hours (or overnight for 10-15 hours) at 37°C.
-
-
Chase and Hydrolysis:
-
Wash the cells with normal growth medium to remove excess this compound.
-
Incubate the cells in normal growth medium for at least 2 hours to allow for complete hydrolysis of this compound to Fubi-2 by cellular esterases and for the efflux of any remaining unconjugated dye.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images of the cells using the appropriate filter sets for Fubi-2.
-
-
In Situ Calibration:
-
To obtain a quantitative pH measurement, an in situ calibration curve must be generated.
-
Treat the loaded cells with a series of calibration buffers of known pH, each containing ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence intensity measurements for each calibration buffer.
-
Plot the ratio of fluorescence intensities (if using a ratiometric dye) or the single wavelength intensity against the corresponding pH of the calibration buffer to generate a calibration curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity from the targeted organelles in the experimental cells.
-
Determine the organellar pH by interpolating the measured fluorescence intensity onto the in situ calibration curve.
-
Visualizations
The following diagrams illustrate key processes and relationships described in this guide.
Caption: Transformation and targeting of this compound within a cell.
Caption: Experimental workflow for organellar pH measurement.
Caption: The influence of pH on the protonation state of Fubi-2.
References
Methodological & Application
Application Notes and Protocols for Flubida-2 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubida-2 is a cell-permeant, fluorogenic probe designed for the targeted measurement of pH within specific intracellular compartments of living cells. This ratiometric indicator offers a robust method for investigating the pH dynamics of organelles, which is crucial for understanding cellular processes such as protein trafficking, enzyme activity, and cellular signaling. This compound, a conjugate of biotin and fluorescein diacetate, is initially non-fluorescent. Upon entering the cell, it is hydrolyzed by intracellular esterases into its fluorescent form, Flubi-2. The biotin moiety allows for precise localization to organelles where an avidin-fusion protein is expressed, providing a powerful tool for studying organelle-specific pH.[1][2][3]
Principle of this compound-Based Targeted pH Measurement
The this compound protocol relies on a two-component system:
-
Avidin-Fusion Protein Expression: A genetically engineered fusion protein consisting of avidin and an organelle-specific targeting sequence is expressed in the cells of interest. This ensures the avidin protein is localized to the desired organelle (e.g., endoplasmic reticulum, Golgi apparatus, or secretory granules).[1][2]
-
This compound Loading and Activation: The membrane-permeable this compound is added to the culture medium and readily enters the cells. Inside the cell, ubiquitous esterases cleave the acetate groups, converting this compound into the fluorescent and membrane-impermeant Flubi-2. The biotinylated Flubi-2 then binds with high affinity to the targeted avidin, effectively trapping the pH sensor within the lumen of the target organelle.
The measurement of pH is achieved through ratiometric fluorescence imaging. Flubi-2 exhibits a pH-dependent excitation spectrum, with an increase in fluorescence intensity at 490 nm and a relatively pH-insensitive excitation at 440 nm. By calculating the ratio of the fluorescence intensities from these two excitation wavelengths, a quantitative and internally controlled measurement of the organellar pH can be obtained, which minimizes artifacts from variations in probe concentration, photobleaching, or cell path length.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound protocol.
Table 1: Spectral Properties of Flubi-2 (Hydrolyzed this compound)
| Parameter | Wavelength (nm) | Notes |
| pH-sensitive Excitation | 490 | Increases with increasing pH. |
| pH-insensitive Excitation | 440 | Relatively stable across different pH values. |
| Emission | 530 |
Data sourced from Wu et al., 2000.
Table 2: In Situ Properties of Flubi-2
| Parameter | Value | Organelle | Cell Type |
| pKa | 6.8 ± 0.03 | Endoplasmic Reticulum | HeLa |
| pKa | 6.6 ± 0.04 | Golgi Apparatus | HeLa |
| Buffer Capacity | 6-10 mM/pH | Cytosol, ER, Golgi | HeLa |
Data sourced from Wu et al., 2000.
Table 3: Recommended Reagent Concentrations
| Reagent | Working Concentration | Incubation Time | Notes |
| This compound | 1-5 µM | 30-60 minutes | Optimal concentration may vary by cell type. |
| Nigericin | 10 µM | 5-10 minutes | For in situ pH calibration. |
| Monensin | 10 µM | 5-10 minutes | For in situ pH calibration. |
Concentrations are based on established protocols and may require optimization.
Experimental Protocols
Part 1: Expression of Organelle-Targeted Avidin Fusion Proteins
This protocol describes the transient transfection of mammalian cells to express avidin fusion proteins targeted to a specific organelle.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium and supplements
-
Plasmid DNA encoding the avidin fusion protein with an organelle-specific targeting sequence (e.g., KDEL for ER, signal-anchor of a Golgi-resident protein for Golgi)
-
Transfection reagent (e.g., lipofectamine-based)
-
Culture vessels (e.g., glass-bottom dishes for imaging)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in glass-bottom dishes suitable for live-cell imaging. The cell density should be optimal for transfection, typically 50-80% confluency at the time of transfection.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes. Then, combine the two solutions and incubate at room temperature to allow complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells in complete culture medium. Gently rock the dish to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator to allow for expression of the avidin fusion protein. Expression can be confirmed by immunofluorescence if an epitope tag is included in the fusion protein construct.
Part 2: this compound Loading and Live-Cell Imaging
This protocol details the loading of this compound into cells expressing the targeted avidin and the subsequent live-cell imaging to measure organellar pH.
Materials:
-
Cells expressing the targeted avidin fusion protein
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 440 nm and 490 nm, and an emission filter around 530 nm. An environmental chamber to maintain 37°C and 5% CO2 is essential.
Procedure:
-
Preparation of Loading Solution: Prepare a fresh working solution of this compound in the live-cell imaging medium at a final concentration of 1-5 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual serum.
-
This compound Loading: Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with pre-warmed live-cell imaging medium to remove excess, unbound probe.
-
Equilibration: Add fresh live-cell imaging medium to the cells and allow them to equilibrate for at least 15 minutes before imaging.
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify cells expressing the avidin fusion protein (if a fluorescent marker is co-expressed) or select healthy-looking cells.
-
Acquire fluorescence images sequentially at excitation wavelengths of 440 nm and 490 nm, with emission collected at 530 nm.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.
-
-
Data Analysis:
-
For each cell, measure the mean fluorescence intensity in the region of interest (the target organelle) for both the 440 nm (I440) and 490 nm (I490) excitation images after background subtraction.
-
Calculate the fluorescence ratio (R = I490 / I440).
-
Convert the ratio values to pH using a calibration curve (see Part 3).
-
Part 3: In Situ pH Calibration
This protocol describes how to generate a calibration curve to convert fluorescence ratios to absolute pH values within the cells.
Materials:
-
Cells loaded with this compound
-
Calibration buffers of known pH (ranging from e.g., pH 5.5 to 7.5) containing 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, and 10 mM HEPES.
-
Nigericin (10 mM stock in ethanol)
-
Monensin (10 mM stock in ethanol)
Procedure:
-
Prepare Calibration Solutions: For each pH point, prepare a calibration buffer and add nigericin and monensin to a final concentration of 10 µM each. These ionophores will equilibrate the intracellular organellar pH with the extracellular buffer pH.
-
Calibration:
-
After acquiring baseline images of the this compound loaded cells, replace the imaging medium with the first calibration buffer (e.g., pH 7.5).
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire ratiometric images as described in Part 2, Step 6.
-
Repeat this process for each of the calibration buffers with different pH values.
-
-
Generate Calibration Curve:
-
For each pH value, calculate the average fluorescence ratio (R) from multiple cells.
-
Plot the average ratio as a function of the buffer pH.
-
Fit the data to a sigmoidal curve to generate the calibration curve. This curve can then be used to convert the experimental ratio values to pH.
-
Visualizations
Caption: Experimental workflow for targeted pH measurement using this compound.
Caption: Mechanism of this compound for targeted pH sensing in live cells.
References
Application Notes and Protocols for Flubida-2 Staining in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubida-2 is a cell-permeable fluorescent probe designed for the targeted measurement of intracellular pH within specific organelles. It is a conjugate of biotin and fluorescein diacetate (FDA). The non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent product, Flubi-2, which is a biotinylated fluorescein. The fluorescence intensity of Flubi-2 is pH-sensitive, making it a valuable tool for studying the pH of targeted subcellular compartments. The biotin moiety allows for specific localization to organelles or proteins that are engineered to express avidin or streptavidin fusion proteins. This targeted approach provides a significant advantage over non-targeted pH indicators by enabling the precise measurement of pH in specific subcellular environments.[1][2]
Principle of this compound Staining
The mechanism of this compound staining involves a two-step process: enzymatic activation and targeted localization.
-
Cellular Uptake and Enzymatic Activation: The non-polar and non-fluorescent this compound molecule freely diffuses across the plasma membrane of mammalian cells. Inside the cell, intracellular esterases hydrolyze the acetate groups, resulting in the formation of the polar and fluorescent molecule, Flubi-2. This enzymatic cleavage is a hallmark of viable cells with intact plasma membranes and active metabolism.
-
Targeted Localization via Biotin-Avidin Interaction: The biotin group on the Flubi-2 molecule facilitates its high-affinity binding to avidin or streptavidin proteins. By genetically engineering cells to express an avidin or streptavidin fusion protein targeted to a specific organelle (e.g., endoplasmic reticulum, mitochondria), this compound can be localized to that specific subcellular compartment. This allows for the measurement of pH in a defined region of interest within the cell.
Physicochemical and Fluorescent Properties of this compound
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Catalog Number | 51022 | [2][3] |
| Molecular Weight | 812.93 g/mol | [2] |
| Form | Off-white solid | |
| Solubility | DMSO or DMF | |
| Excitation Maximum (after hydrolysis) | 492 nm | |
| Emission Maximum (after hydrolysis) | 517 nm | |
| Cell Permeability | Membrane permeant | |
| Storage | Store at ≤ 4°C, protect from light |
Experimental Protocols
Note: The following is a generalized protocol based on the principles of this compound and fluorescein diacetate staining. For optimal results, it is highly recommended to consult the manufacturer's specific product information sheet (PI-51022 from Biotium) and the primary literature (Chemistry & Biology 7, 197, 2000).
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the contents of the vial in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 1 mM stock solution. For example, for 1 mg of this compound (MW = 812.93), add 1.23 mL of DMSO.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Staining Buffer:
-
A balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) at pH 7.4, is recommended. The buffer should be pre-warmed to the cell culture temperature (typically 37°C) before use.
-
Cell Preparation
-
Adherent Cells:
-
Culture mammalian cells on sterile glass coverslips or in glass-bottomed imaging dishes suitable for fluorescence microscopy.
-
Ensure cells are healthy and have reached the desired confluency (typically 70-80%).
-
For targeted staining, use cells that have been transfected to express an avidin or streptavidin fusion protein localized to the organelle of interest.
-
-
Suspension Cells:
-
Culture suspension cells under appropriate conditions.
-
Prior to staining, centrifuge the cells to pellet them and aspirate the culture medium.
-
Resuspend the cell pellet in fresh, pre-warmed staining buffer.
-
This compound Staining Procedure
-
Prepare Working Solution:
-
Dilute the 1 mM this compound stock solution in pre-warmed staining buffer to a final working concentration. The optimal concentration may vary depending on the cell type and experimental conditions but is typically in the range of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed staining buffer.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
For suspension cells, add the working solution to the cell suspension.
-
Incubate the cells at 37°C for 15-30 minutes in the dark. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed staining buffer to remove any excess, non-hydrolyzed probe.
-
Imaging and Data Acquisition
-
Microscopy:
-
Image the stained cells immediately after washing using a fluorescence microscope equipped with appropriate filters for fluorescein.
-
Excitation: ~490 nm
-
Emission: ~520 nm
-
Acquire images using a cooled CCD camera to minimize noise.
-
-
Data Analysis:
-
The fluorescence intensity within the targeted organelle can be quantified using image analysis software.
-
For quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the stained cells with a mixture of nigericin (a proton ionophore) and high potassium buffer at a series of known pH values to equilibrate the intracellular and extracellular pH. The fluorescence intensity at each known pH is then measured to construct the calibration curve.
-
Data Presentation
The following table provides a representative example of quantitative data that could be obtained from a this compound staining experiment to measure the pH of the endoplasmic reticulum (ER).
| Cell Line | Organelle Targeted | Experimental Condition | Measured pH (Mean ± SD) |
| HeLa | Endoplasmic Reticulum | Control | 7.2 ± 0.1 |
| HeLa | Endoplasmic Reticulum | Drug A (10 µM) | 6.8 ± 0.2 |
| HEK293 | Endoplasmic Reticulum | Control | 7.1 ± 0.1 |
| HEK293 | Endoplasmic Reticulum | Drug B (5 µM) | 7.4 ± 0.1 |
Visualizations
Mechanism of this compound Activation and Targeting
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Staining
Caption: Experimental workflow for this compound staining.
References
Flubida-2: Application Notes and Protocols for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubida-2 is a cell-permeable, fluorogenic probe designed for the measurement of intracellular pH (pHi). As a conjugate of biotin and fluorescein diacetate, this compound is initially non-fluorescent. Upon entering a cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent molecule Flubi-2. The fluorescence intensity of Flubi-2 is pH-dependent, with a pKa of approximately 6.5, making it an ideal tool for monitoring pH changes within the physiological range of the cytoplasm and some organelles. The biotin moiety allows for targeted localization of the probe to specific subcellular compartments through co-expression of avidin-fusion proteins, enabling precise pH measurements at distinct intracellular sites. This document provides detailed protocols for the use of this compound in live-cell imaging and quantitative fluorescence microscopy.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Indicator Type | Ratiometric pH indicator | [1] |
| Chemical Structure | Biotin and Fluorescein Diacetate Conjugate | [1] |
| Cell Permeability | Membrane Permeant | [1] |
| Excitation Wavelength (after hydrolysis) | ~492 nm | [1] |
| Emission Wavelength (after hydrolysis) | ~517 nm | [1] |
| pKa | ~6.5 | |
| Form | Off-white solid | |
| Solubility | Soluble in DMSO |
Table 2: Recommended Loading Concentrations and Incubation Times for this compound
| Cell Type | Loading Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Notes |
| Adherent Mammalian Cells (e.g., HeLa, CHO, HEK293) | 1 - 5 | 30 - 60 | 37 | Optimization is recommended. Start with a lower concentration to minimize potential cytotoxicity. |
| Suspension Mammalian Cells (e.g., Jurkat) | 1 - 5 | 30 - 60 | 37 | Ensure gentle mixing during incubation for uniform loading. |
| Primary Neurons | 0.5 - 2 | 20 - 45 | 37 | Primary cells can be more sensitive; use the lowest effective concentration. |
| Yeast (e.g., S. cerevisiae) | 5 - 10 | 60 - 90 | 30 | A longer incubation time may be necessary due to the cell wall. |
Note: The optimal loading concentration and incubation time are cell-type dependent and should be determined empirically for each experimental system. Factors such as cell density and metabolic activity can influence dye uptake and hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Loading this compound into Adherent Mammalian Cells
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127 (20% solution in DMSO)
-
Probenecid (optional, for cell types with high dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Solution (1 mM): Dissolve the required amount of lyophilized this compound in anhydrous DMSO to make a 1 mM stock solution. For example, for 1 mg of this compound (MW: 812.93 g/mol ), add 1.23 µL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Pluronic™ F-127 Stock Solution (20% w/v): This is often commercially available. If preparing from powder, dissolve Pluronic™ F-127 in DMSO. This solution helps to disperse the nonpolar AM esters in aqueous media.
-
Probenecid Stock Solution (100 mM, optional): Dissolve probenecid in 1 M NaOH to a final concentration of 100 mM. Probenecid inhibits organic anion transporters that can extrude the hydrolyzed dye from the cells.
-
-
Preparation of Loading Buffer:
-
For a final loading concentration of 5 µM this compound, prepare the loading buffer as follows. Note: This should be prepared fresh for each experiment.
-
In a microcentrifuge tube, mix 5 µL of 1 mM this compound stock solution with 2.5 µL of 20% Pluronic™ F-127. Vortex for 20 seconds.
-
Add this mixture to 1 mL of pre-warmed (37°C) HBSS. Vortex thoroughly to ensure the dye is well dispersed.
-
(Optional) If using probenecid, add 10 µL of 100 mM probenecid stock solution to the 1 mL of loading buffer for a final concentration of 1 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the freshly prepared loading buffer to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes. Protect from light.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.
-
(Optional) If probenecid was used during loading, include it in the wash buffer at the same final concentration.
-
-
Imaging:
-
After the final wash, add fresh pre-warmed HBSS or imaging buffer to the cells.
-
Proceed with fluorescence imaging using a microscope equipped with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Protocol 2: Ratiometric pH Measurement and Calibration
For ratiometric measurements, the fluorescence of Flubi-2 is excited at two different wavelengths, typically around 490 nm (pH-sensitive) and 440 nm (isosbestic point, pH-insensitive). The ratio of the fluorescence intensities emitted at ~520 nm is then used to determine the intracellular pH.
Materials:
-
Nigericin (a proton ionophore)
-
High K+ calibration buffers of known pH (e.g., ranging from pH 5.5 to 7.5)
Procedure:
-
Load cells with this compound as described in Protocol 1.
-
Prepare a set of high K+ calibration buffers with varying pH values. A typical buffer composition is: 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 20 mM HEPES, adjusted to the desired pH.
-
Perform the in situ calibration:
-
After loading and washing, replace the imaging buffer with the high K+ calibration buffer containing 10 µM nigericin.
-
Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.
-
Acquire fluorescence images by exciting at ~490 nm and ~440 nm and measuring the emission at ~520 nm for each pH calibration buffer.
-
-
Generate a Calibration Curve:
-
Calculate the ratio of the fluorescence intensities (F490/F440) for each known pH value.
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
-
Determine Intracellular pH of Experimental Samples:
-
For your experimental samples, measure the fluorescence ratio (F490/F440).
-
Interpolate the intracellular pH from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for intracellular pH measurement using this compound.
Caption: Signaling pathway for Na+/H+ exchanger-mediated pHi regulation.
References
Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of fluorescent probes in high-throughput screening (HTS) assays. This document addresses two potential areas of interest: the application of the fluorescent dye Flubida-2 in cell-based assays and the screening for inhibitors of the cyclooxygenase (COX) pathway, a target of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen .
Part 1: this compound in Cell-Based High-Throughput Screening
This compound is a cell-permeable dye that becomes fluorescent after being hydrolyzed by intracellular esterases. This property makes it a useful tool for assessing cell viability and membrane integrity in high-throughput screening formats.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈₆H₉₆N₈O₂₀S₂ | [1] |
| Molecular Weight | 812.93 g/mol | [1] |
| Excitation Wavelength (after hydrolysis to Fubi-2) | 492 nm | [1] |
| Emission Wavelength (after hydrolysis to Fubi-2) | 517 nm | [1] |
Experimental Protocol: Cell Viability HTS Assay using a this compound Analog
This protocol describes a general method for a fluorescence-based cell viability assay in a 384-well format, adaptable for this compound.
Objective: To identify compounds that affect cell viability by measuring the intracellular fluorescence generated from a cell-permeable dye.
Materials:
-
Adherent or suspension cells of interest
-
Cell culture medium
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound or a similar cell-permeable, esterase-cleavable fluorescent dye
-
Pluronic F-127 (for solubilizing the dye)
-
Dimethyl sulfoxide (DMSO)
-
Compound library
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (e.g., vehicle, typically DMSO)
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader
Methodology:
-
Cell Plating:
-
For adherent cells, seed the 384-well plates with the desired cell density per well and incubate overnight to allow for cell attachment.
-
For suspension cells, add the cells to the wells on the day of the assay.
-
-
Compound Addition:
-
Prepare serial dilutions of the compound library in an appropriate solvent (e.g., DMSO).
-
Transfer a small volume of the diluted compounds to the corresponding wells of the cell plate. Include wells with positive and negative controls.
-
-
Incubation:
-
Incubate the plates with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of the fluorescent dye (e.g., 2 mM this compound in DMSO).
-
Mix the dye stock solution 1:1 with 20% (w/v) Pluronic F-127 in DMSO.
-
Dilute this mixture to the final working concentration (e.g., 2-4 µM) in serum-free cell culture medium or assay buffer.
-
-
Dye Loading:
-
Remove the compound-containing medium from the wells (for adherent cells, a gentle wash step may be included).
-
Add the dye loading solution to each well.
-
Incubate for a sufficient time to allow for dye uptake and hydrolysis (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the hydrolyzed dye (e.g., Ex/Em = 492/517 nm for Fubi-2)[1].
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the negative (vehicle) and positive (cytotoxic agent) controls.
-
Calculate the percentage of cell viability for each compound concentration.
-
Plot dose-response curves and determine the IC₅₀ values for active compounds.
Workflow Diagram: Cell Viability HTS Assay
A streamlined workflow for a cell-based high-throughput screening assay to assess cell viability.
Part 2: High-Throughput Screening for Cyclooxygenase (COX) Inhibitors
Flurbiprofen is a well-characterized NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. HTS assays for COX inhibitors often employ a competitive binding format using a fluorescently labeled probe.
Signaling Pathway: Cyclooxygenase (COX) Pathway
The COX pathway is central to inflammation. The enzyme cyclooxygenase converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins. NSAIDs like Flurbiprofen block this conversion.
The cyclooxygenase pathway illustrating the synthesis of prostaglandins and the inhibitory action of NSAIDs.
Quantitative Data for COX Inhibitors
The following table summarizes the inhibitory concentrations (IC₅₀) for selected COX inhibitors.
| Compound | Target | IC₅₀ | Assay Condition |
| Celecoxib | COX-2 | 0.45 µM | Fluorometric inhibitor screening kit |
| NS-398 | PGHS-2 | 2.6 µM | Enzyme immunoassay |
| Nimesulide | PGHS-2 | 36 µM | Enzyme immunoassay |
| Linoleic Acid | PGHS-1 | 20 µM | Enzyme immunoassay |
| Linoleic Acid | PGHS-2 | 2 µM | Enzyme immunoassay |
Experimental Protocol: Fluorescent COX Inhibitor HTS Assay
This protocol outlines a competitive binding assay to screen for inhibitors of COX-2 using a fluorescently labeled probe. This method is based on commercially available kits.
Objective: To identify compounds that inhibit the activity of COX-2 by measuring the displacement of a fluorescent probe.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (a fluorescent molecule that binds to the active site of COX)
-
Arachidonic Acid (substrate)
-
COX Cofactor
-
Compound library
-
Positive control (e.g., Celecoxib)
-
Negative control (e.g., vehicle, typically DMSO)
-
384-well, black microplates
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid in COX Assay Buffer according to the manufacturer's instructions.
-
-
Compound Plating:
-
Add the test compounds and controls (positive and negative) to the wells of the 384-well plate.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Initiation:
-
Add the reconstituted COX-2 enzyme to the wells containing the test compounds and controls.
-
Add the Reaction Mix to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Kinetic Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each test compound relative to the negative and positive controls.
-
Plot dose-response curves for active compounds and determine their IC₅₀ values.
Workflow Diagram: Fluorescent COX Inhibitor HTS Assay
A workflow for a high-throughput screening assay to identify inhibitors of the COX-2 enzyme.
References
Protocol for In Situ Calibration of Flubida-2 for Intracellular pH Measurement
Application Note
Introduction
Flubida-2 is a cell-permeable, fluorogenic probe designed for the targeted measurement of intracellular pH. It is a conjugate of biotin and fluorescein diacetate, rendering it initially non-fluorescent. Upon entering the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent product, Flubi-2. The fluorescence intensity of Flubi-2 is highly dependent on the surrounding pH, with a pKa of 6.5, making it an excellent candidate for measuring pH within the physiological range.[1] This application note provides a detailed protocol for generating an in situ calibration curve for this compound, enabling the quantitative determination of intracellular pH in cultured cells.
The protocol utilizes the ionophores nigericin and valinomycin to equilibrate the intracellular and extracellular pH. This "pH clamping" technique allows for the exposure of the intracellular Flubi-2 to a series of buffers with precisely known pH values. By measuring the corresponding fluorescence intensity at each pH point, a standard curve can be constructed, which can then be used to convert fluorescence measurements from experimental samples into absolute intracellular pH values. This method is crucial for researchers in cell biology, pharmacology, and drug development who need to accurately assess the impact of various stimuli or compounds on cellular pH homeostasis.
Data Presentation
The following table summarizes the key quantitative data for the active form of the probe, Flubi-2.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 492 nm (at pH 9) | [1] |
| Emission Wavelength (λem) | 517 nm (at pH 9) | [1] |
| pKa | 6.5 | [1] |
| Cell Permeability (this compound) | Membrane permeant | |
| Cell Permeability (Flubi-2) | Membrane impermeant | [1] |
| Form | Yellow solid | |
| Solubility | DMSO |
Experimental Protocols
Materials
-
This compound probe
-
Flubi-2 (hydrolyzed form, for use as a standard)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pluronic F-127
-
Nigericin
-
Valinomycin
-
Calibration Buffers (a series of buffers with pH values ranging from 5.5 to 8.0, e.g., in 0.5 pH unit increments)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells of interest (e.g., HeLa, CHO, etc.)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or fluorescence microscope
Protocol for In Situ Calibration of this compound
This protocol is designed for a 96-well plate format but can be adapted for other formats, such as microscopy slides.
1. Reagent Preparation a. This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. b. Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. d. Valinomycin Stock Solution: Prepare a 10 mM stock solution of valinomycin in DMSO. e. Calibration Buffers: Prepare a series of at least five calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high potassium solution (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES). Adjust the pH of each buffer precisely using HCl or KOH.
2. Cell Preparation and Staining a. Plate the cells in a 96-well black, clear-bottom microplate at a suitable density to achieve 70-80% confluency on the day of the experiment. b. On the day of the experiment, remove the culture medium. c. Prepare the this compound loading solution by diluting the this compound stock solution to a final concentration of 1-5 µM in HBSS or serum-free medium. To aid in dye solubilization, first mix the this compound stock with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the buffer. d. Add the loading solution to each well and incubate for 30-60 minutes at 37°C. e. After incubation, wash the cells twice with HBSS or the base buffer used for your calibration standards to remove any extracellular probe.
3. In Situ Calibration (pH Clamping) a. To each well (or a set of wells for each pH point), add the prepared calibration buffers containing 10 µM nigericin and 10 µM valinomycin. b. Incubate the plate at room temperature for 5-10 minutes to allow for the equilibration of intracellular and extracellular pH. c. Measure the fluorescence intensity using a fluorescence plate reader with excitation set to ~490 nm and emission to ~520 nm.
4. Data Analysis a. For each pH value, calculate the average fluorescence intensity from the replicate wells. b. Plot the average fluorescence intensity (y-axis) against the corresponding pH of the calibration buffer (x-axis). c. Fit the data to a sigmoidal dose-response curve to generate the calibration curve. This curve can then be used to determine the intracellular pH of experimental samples based on their fluorescence intensity.
Mandatory Visualization
Caption: Experimental workflow for generating an in situ this compound pH calibration curve.
Caption: Mechanism of this compound activation and fluorescence.
References
Application Notes and Protocols for Targeted Labeling Using Flubida-2 with Avidin Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted labeling of proteins within living cells is a cornerstone of modern cell biology and drug development, enabling the visualization and functional analysis of specific proteins in their native environment. This document provides detailed application notes and protocols for the use of Flubida-2, a fluorogenic probe, in conjunction with avidin fusion proteins for precise intracellular labeling.
This compound is a non-fluorescent, membrane-permeable derivative of fluorescein-biotin.[1][2] Once inside the cell, endogenous esterases hydrolyze this compound into its fluorescent form, Flubi-2.[1][3] Flubi-2 is then specifically and stably captured by avidin fusion proteins targeted to specific subcellular locations, such as the endoplasmic reticulum (ER) or the Golgi apparatus.[1] The avidin-biotin interaction is one of the strongest non-covalent bonds known in nature, ensuring highly specific and stable labeling.
This system is particularly powerful for studying the physiology of organelles, as Flubi-2 is a ratiometric pH indicator. Its excitation spectrum is pH-sensitive, allowing for the measurement of pH in specific intracellular compartments.
Principle of the Method
The targeted labeling strategy with this compound and avidin fusion proteins involves three key steps:
-
Expression of an Avidin Fusion Protein: A chimeric protein consisting of avidin fused to a specific organelle-targeting sequence (e.g., KDEL for ER retention) is expressed in the cells of interest.
-
Loading of this compound: The cells are incubated with the membrane-permeable this compound, which diffuses across the cell membrane.
-
Intracellular Activation and Trapping: Inside the cell, esterases convert this compound to the fluorescent and membrane-impermeant Flubi-2. Flubi-2 then binds with high affinity to the expressed avidin fusion protein, leading to its accumulation and specific labeling of the target organelle. Excess, unbound dye can be washed out from the cytosol.
Data Presentation
Probe Characteristics
| Property | Value | Reference |
| Probe Name | This compound (non-fluorescent precursor) | |
| Active Form | Flubi-2 (fluorescent) | |
| Cell Permeability | This compound: Permeable; Flubi-2: Impermeable | |
| Target | Avidin and Avidin Fusion Proteins | |
| Binding Affinity (Avidin-Biotin) | Kd ≈ 10-15 M |
Spectral Properties of Flubi-2
| Parameter | Wavelength/Value | Notes | Reference |
| Excitation (pH-sensitive) | 492 nm | Intensity increases with pH | |
| Excitation (pH-insensitive) | 440 nm | Isosbestic point | |
| Emission | 517 nm | ||
| pKa | 6.7 | Apparent H+ dissociation constant for avidin-bound dye |
Experimental Protocols
I. Synthesis of this compound
This protocol is provided for informational purposes. Commercially available this compound is recommended for consistency.
The synthesis of this compound involves the acetylation of fluorescein biotin. In a typical procedure, fluorescein biotin is refluxed in acetic anhydride until a colorless solution is formed (approximately 2 hours). The acetic anhydride is then evaporated to yield this compound.
II. Cell Culture and Transfection with Avidin Fusion Constructs
-
Cell Seeding: Seed HeLa cells (or other suitable cell lines) on glass coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with a plasmid encoding the avidin fusion protein (e.g., AV-KDEL for ER targeting) using a standard transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 30 to 48 hours post-transfection to allow for sufficient expression of the avidin fusion protein.
III. Labeling of Cells with this compound
-
Preparation of Loading Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 2 mM).
-
For enhanced solubility in aqueous media, mix the this compound stock solution 1:1 with a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Dilute the this compound/Pluronic mixture in serum-free cell culture medium (e.g., DMEM) to a final concentration of 2-4 µM.
-
-
Cell Loading:
-
Rinse the transfected cells once with serum-free medium.
-
Remove the medium and add the this compound loading medium to the cells.
-
Incubate the cells for 3-5 hours or overnight (10-15 hours) at 37°C.
-
-
Wash/Chase Step:
-
Remove the loading medium.
-
Wash the cells with normal growth medium (containing serum).
-
Add fresh normal growth medium and incubate for at least 2 hours. This "chase" period allows for the removal of excess, unbound Flubi-2 from the cytosol.
-
Note: Biotin starvation of the cells prior to loading is not necessary.
-
IV. Fluorescence Microscopy and Ratio Imaging for pH Measurement
-
Microscopy Setup: Use an inverted fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 440 nm and 490 nm, and an emission filter centered around 530 nm.
-
Image Acquisition:
-
Mount the coverslip with the labeled cells in a suitable imaging chamber with an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
Acquire images of the transfected cells at both excitation wavelengths (440 nm and 490 nm).
-
-
Data Analysis:
-
Measure the fluorescence intensity from the targeted organelle in both acquired images.
-
Calculate the ratio of the fluorescence intensities (I490 / I440).
-
This ratio can then be calibrated to specific pH values using a pH calibration curve.
-
V. In Situ pH Calibration
-
Prepare Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 5.5 to 7.5).
-
Cell Permeabilization: Incubate the labeled cells in the calibration buffers containing a protonophore (e.g., 10 µM nigericin) to equilibrate the intracellular and extracellular pH.
-
Generate Calibration Curve: Acquire ratiometric images at each pH point and plot the I490 / I440 ratio against the known pH to generate a standard curve.
-
Determine Organelle pH: Use the calibration curve to determine the pH of the targeted organelle in your experimental cells based on their measured fluorescence ratios.
Visualizations
Experimental Workflow
Caption: Workflow for labeling and imaging avidin-fusion proteins with this compound.
Mechanism of Action
Caption: Activation and trapping of Flubi-2 by targeted avidin fusion proteins.
References
Flubida-2: Application Notes and Protocols for Fluorescence Microscopy and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubida-2 is a cell-permeant, fluorogenic probe designed for the targeted measurement of pH within specific subcellular compartments. It is a conjugate of biotin and fluorescein diacetate (FDA). Its unique mechanism of action allows for precise localization and pH determination in cells expressing avidin fusion proteins. Initially non-fluorescent, this compound freely crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent molecule, Flubi-2. The biotin moiety of Flubi-2 then binds with high affinity to avidin fusion proteins, effectively trapping the fluorescent pH indicator at the desired subcellular location. The fluorescence intensity of Flubi-2 is pH-dependent, making it a valuable tool for studying the pH of various organelles and cellular microenvironments.
Principle of Action
The utility of this compound as a targeted pH indicator is based on a three-step process:
-
Cellular Uptake: The non-polar, non-fluorescent this compound molecule readily diffuses across the plasma membrane into the cytoplasm.
-
Enzymatic Activation: Intracellular esterases hydrolyze the acetate groups on the fluorescein backbone, converting this compound into the polar, fluorescent Flubi-2. This process also traps the molecule within the cell.
-
Targeted Localization: The biotin component of Flubi-2 binds with high specificity and affinity to avidin or streptavidin fusion proteins that have been genetically targeted to a specific organelle or protein of interest. The fluorescence emission of the localized Flubi-2 is then used to determine the pH of that specific microenvironment.
Data Presentation
| Property | Value | Reference |
| Excitation Wavelength (post-hydrolysis) | ~492 nm | [1][2] |
| Emission Wavelength (post-hydrolysis) | ~517 nm | [1][2] |
| pKa | 6.5 | [2] |
| Quantum Yield (Φ) | Estimated to be similar to other fluorescein derivatives (e.g., 0.20 - 0.90) | |
| Photostability | Moderate; similar to fluorescein. Minimize light exposure. | |
| Cell Permeability | Yes |
Mandatory Visualizations
Caption: Mechanism of this compound activation and targeting.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Fluorescence Microscopy of Intracellular pH
This protocol is adapted from established methods for this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pluronic™ F-127, 20% (w/v) in DMSO
-
Cells expressing a targeted avidin fusion protein
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of approximately 2 mM.
-
Mix the 2 mM this compound stock solution 1:1 with 20% (w/v) Pluronic™ F-127 in DMSO. This aids in the dispersion of the dye in aqueous media.
-
-
Cell Preparation:
-
Plate cells expressing the avidin fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Ensure cells are healthy and at an appropriate confluency for imaging. This protocol has been used with HeLa cells 30 to 48 hours post-transfection.
-
-
Loading of this compound:
-
Dilute the this compound/Pluronic F-127 mixture into serum-free cell culture medium to a final working concentration of 2-4 µM.
-
Rinse the cells once with serum-free medium.
-
Aspirate the rinse medium and add the this compound loading solution to the cells.
-
Incubate the cells for 3-5 hours, or for a longer period of 10-15 hours (overnight), at 37°C in a CO2 incubator.
-
-
Chase Step:
-
After the loading incubation, aspirate the this compound loading solution.
-
Wash the cells once with complete growth medium.
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Incubate the cells for at least 2 hours at 37°C. This "chase" period allows for the removal of excess, unbound Flubi-2 from the cytosol.
-
-
Imaging:
-
Replace the medium with a suitable imaging buffer (e.g., PBS or phenol red-free medium).
-
Image the cells using a fluorescence microscope equipped with filters appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
To quantify pH, a calibration curve must be generated. This is typically done by treating the stained cells with a buffer containing the K+/H+ ionophore nigericin at various known pH values. The fluorescence intensity at each pH is measured to create a standard curve.
-
The fluorescence intensity of the experimental samples can then be compared to the calibration curve to determine the intracellular pH.
-
Protocol 2: Flow Cytometry for Intracellular pH Measurement
This protocol is a generalized procedure adaptable for this compound, based on standard flow cytometry methods for pH-sensitive dyes.
Materials:
-
This compound Stock Solution (prepared as in Protocol 1)
-
Cells expressing a targeted avidin fusion protein, in suspension
-
Serum-free cell culture medium
-
Complete growth medium
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., a 530/30 nm bandpass filter)
-
(Optional) Propidium Iodide (PI) or other viability dye to exclude dead cells.
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the avidin fusion protein and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
-
Loading of this compound:
-
Add the this compound/Pluronic F-127 mixture to the cell suspension to a final concentration of 2-4 µM.
-
Incubate the cells for 3-5 hours (or 10-15 hours) at 37°C, with occasional gentle mixing.
-
-
Chase Step:
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Incubate for at least 2 hours at 37°C.
-
-
Staining for Flow Cytometry:
-
After the chase period, centrifuge the cells and wash them once with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer to a final concentration of 1 x 10^6 cells/mL.
-
(Optional) Add a viability dye according to the manufacturer's protocol to distinguish live from dead cells.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).
-
Acquire a sufficient number of events for statistical analysis (typically 10,000-50,000 events per sample).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the fluorescence intensity of the Flubi-2 positive cells.
-
As with microscopy, a pH calibration curve should be generated using nigericin-treated cells at known pH values to correlate fluorescence intensity with pH.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient hydrolysis of this compound. | - Ensure cells are healthy and metabolically active. - Increase incubation time with this compound. |
| - Low expression of avidin fusion protein. | - Verify expression of the avidin fusion protein by other methods (e.g., Western blot, immunofluorescence). | |
| - Inefficient loading of this compound. | - Optimize this compound concentration. Ensure proper mixing with Pluronic F-127. | |
| High background fluorescence | - Incomplete removal of unbound Flubi-2. | - Increase the duration of the chase step. - Perform an additional wash step before imaging/analysis. |
| - Autofluorescence of cells or medium. | - Image cells in a phenol red-free medium. - Acquire an unstained control to determine the level of autofluorescence. | |
| Phototoxicity or photobleaching | - Excessive exposure to excitation light. | - Use the lowest possible laser power and exposure time. - Use a neutral density filter to reduce illumination intensity. |
| Inconsistent results | - Variation in cell health or density. | - Ensure consistent cell culture conditions and plating densities. |
| - Variation in this compound loading. | - Prepare fresh working solutions of this compound for each experiment. Ensure consistent incubation times. |
Conclusion
This compound is a powerful and versatile tool for the targeted measurement of pH in living cells. By combining the principles of enzymatic activation and high-affinity molecular recognition, it enables researchers to investigate the pH of specific subcellular compartments with high precision. The protocols provided here offer a starting point for the successful application of this compound in both fluorescence microscopy and flow cytometry. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is recommended to achieve the best results.
References
Application Notes and Protocols for Flubida-2 Data Analysis and Ratiometric pH Calculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Flubida-2, a cell-permeant fluorescent indicator, for the ratiometric measurement of intracellular pH. Detailed protocols for data acquisition and analysis are provided to ensure accurate and reproducible results in cellular and subcellular pH studies.
Introduction
Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. This compound is a non-fluorescent, membrane-permeable compound that, once inside the cell, is hydrolyzed by endogenous esterases into its fluorescently active, membrane-impermeant form, Flubi-2. Flubi-2 is a fluorescein-biotin conjugate that functions as a ratiometric pH indicator, allowing for precise pH measurements that are independent of dye concentration, path length, and photobleaching.
Principle of Ratiometric pH Measurement with Flubi-2
Flubi-2 exhibits pH-dependent changes in its fluorescence excitation spectrum. By exciting the dye at two different wavelengths and measuring the corresponding emission intensity at a single wavelength, a ratio of the two fluorescence intensities can be calculated. This ratio is directly proportional to the intracellular pH. A key advantage of this ratiometric approach is the self-calibration it provides, minimizing errors arising from variations in dye loading and cell thickness.
Quantitative Data Summary
The spectral and physicochemical properties of this compound and its active form, Flubi-2, are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound and Flubi-2
| Property | This compound | Flubi-2 |
| Cell Permeability | Membrane Permeant | Membrane Impermeant |
| Fluorescence | Non-fluorescent | Fluorescent |
| Form | Diacetate ester | Hydrolyzed acid |
| Molecular Weight | ~813 g/mol | ~729 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Table 2: Spectral Properties of Flubi-2 for Ratiometric pH Measurement
| Parameter | Value | Reference |
| pH-sensitive Excitation Wavelength | 490 nm | [1] |
| pH-insensitive (Isosbestic) Excitation Wavelength | 440 nm | [1] |
| Emission Wavelength Range | 520 - 560 nm | [1][2] |
| pKa | ~6.5 - 6.7 | [3] |
| Optimal pH Range | 5.5 - 7.5 |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (2 mM):
-
Dissolve 1 mg of this compound in 614 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
1.2. Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.
-
Warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.
-
Store at room temperature. Pluronic F-127 is a non-ionic surfactant that helps to prevent the aggregation of the dye in aqueous media.
1.3. Loading Buffer:
-
For a final this compound concentration of 2-4 µM, first mix the 2 mM this compound stock solution 1:1 with the 20% Pluronic F-127 stock solution.
-
Then, dilute this mixture into a serum-free cell culture medium (e.g., DMEM or HBSS) to the desired final concentration.
-
Prepare the loading buffer fresh for each experiment.
Cell Loading with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Add the freshly prepared loading buffer containing this compound to the cells.
-
Incubate the cells for 3-5 hours at 37°C in a CO2 incubator. For some cell types, overnight incubation (10-15 hours) may yield better results.
-
After incubation, remove the loading buffer and wash the cells twice with a pre-warmed, serum-containing culture medium.
-
Incubate the cells in the fresh culture medium for at least 2 hours to allow for complete de-esterification of this compound to Flubi-2 and to allow excess dye to exit the cytosol.
In Situ Intracellular pH Calibration
An in situ calibration is essential to accurately convert the fluorescence intensity ratios to pH values. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
3.1. Calibration Buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5):
-
Prepare a high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES).
-
Divide the buffer into aliquots and adjust the pH of each aliquot to the desired value (5.5, 6.0, 6.5, 7.0, 7.5) using 1 M HCl or 1 M NaOH.
-
Verify the pH of each buffer with a calibrated pH meter.
3.2. Ionophore Stock Solutions:
-
Nigericin (10 mM): Dissolve 7.2 mg of nigericin in 1 mL of ethanol.
-
Valinomycin (10 mM): Dissolve 11.1 mg of valinomycin in 1 mL of ethanol.
-
Store stock solutions at -20°C.
3.3. Calibration Procedure:
-
After loading the cells with this compound and the de-esterification period, replace the culture medium with the first calibration buffer (e.g., pH 7.5).
-
Add nigericin (final concentration 10 µM) and valinomycin (final concentration 10 µM) to the calibration buffer. Nigericin is a K+/H+ antiporter, and valinomycin is a potassium ionophore; together they clamp the intracellular pH to the extracellular pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images at both excitation wavelengths (490 nm and 440 nm).
-
Repeat steps 1-4 for each of the remaining calibration buffers, proceeding from high to low pH or vice versa.
Data Acquisition and Analysis
Ratiometric Fluorescence Imaging
-
Use a fluorescence microscope equipped with a filter wheel or a monochromator to allow for rapid switching between the two excitation wavelengths (490 nm and 440 nm).
-
Use an emission filter that covers the range of 520-560 nm.
-
For each time point or experimental condition, acquire a pair of images, one at each excitation wavelength. Ensure that the acquisition settings (e.g., exposure time, camera gain) are kept constant for all image pairs within an experiment.
Data Analysis Workflow
-
Background Subtraction: For each image, select a region of interest (ROI) that is devoid of cells to determine the mean background fluorescence intensity. Subtract this value from the entire image.
-
Ratio Calculation: Divide the background-subtracted 490 nm image by the background-subtracted 440 nm image on a pixel-by-pixel basis to generate a ratio image.
-
Calibration Curve Generation:
-
For each calibration point (i.e., each known pH), determine the mean fluorescence intensity ratio from the ROIs drawn around the cells.
-
Plot the mean ratio values against the corresponding pH values.
-
Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate a calibration curve. An example of a calibration curve for Flubi-2 is shown in published research.
-
-
Intracellular pH Determination:
-
For your experimental samples, calculate the mean fluorescence intensity ratio from ROIs drawn around the cells.
-
Use the equation of the fitted calibration curve to convert the experimental ratio values into intracellular pH values.
-
The relationship between the fluorescence ratio and pH can be described by the following equation:
pH = pKa + log[(R - Rmin) / (Rmax - R)]
Where:
-
R is the measured fluorescence ratio (I490/I440).
-
Rmin is the ratio at the most acidic pH.
-
Rmax is the ratio at the most alkaline pH.
-
pKa is the acid dissociation constant of the dye.
Visualizations
Caption: Experimental workflow for ratiometric pH measurement using this compound.
Caption: Role of intracellular pH changes in the intrinsic apoptosis pathway.
References
Application Notes: Live-Cell Imaging Media for Flubida-2 Experiments
Introduction
Flubida-2 is a site-directed fluorogenic probe designed for the detection of intracellular pH. It is a conjugate of biotin and fluorescein diacetate, which becomes fluorescent after being hydrolyzed by intracellular endoesterases.[1] The ability to accurately measure and monitor intracellular pH is crucial for understanding a wide range of cellular processes. However, successful live-cell imaging experiments with fluorescent probes like this compound are highly dependent on the imaging environment, particularly the composition of the imaging medium.[2]
Standard cell culture media are optimized for cell growth in CO₂ incubators but often contain components that can interfere with fluorescence imaging.[3] Autofluorescence from components like phenol red, riboflavin, and tryptophan can increase background noise and reduce the signal-to-noise ratio, making it difficult to detect weak fluorescent signals.[4] Furthermore, maintaining physiological pH and temperature on the microscope stage is critical for cell health and the reliability of experimental data.[5] This document provides detailed guidance and protocols for selecting and preparing the optimal live-cell imaging media for experiments utilizing the this compound probe.
Key Probe Characteristics: this compound
Understanding the properties of this compound is essential for optimizing imaging conditions.
| Property | Value | Reference |
| Indicator Type | Ratiometric | |
| Excitation (Max) | 492 nm | |
| Emission (Max) | 517 nm | |
| pKa | 6.5 | |
| Target | Intracellular pH | |
| Cell Permeability | Membrane-permeant (as this compound diacetate) |
Mechanism of Action
This compound is cell-permeable and non-fluorescent until the acetate groups are cleaved by intracellular esterases, trapping the fluorescent product, Flubi-2, inside the cell. The fluorescence intensity of Flubi-2 is sensitive to the surrounding pH, allowing for ratiometric measurement of intracellular pH.
Mechanism of this compound activation and pH sensing.
Selecting the Appropriate Imaging Medium
The choice of imaging medium is critical and depends on the duration of the experiment. For live-cell imaging, the medium must provide optical clarity and maintain cell viability.
Short-Term Imaging (< 4 hours): For short-term experiments, a simple buffered salt solution is often sufficient. These solutions provide the necessary ions and buffering capacity to keep cells healthy for a few hours.
-
HEPES-Buffered Saline (HBS): HBS is a common choice as it maintains a stable pH in the physiological range of 7.2-7.4 without needing a CO₂-enriched atmosphere. This makes it ideal for microscopy setups that lack environmental control.
Long-Term Imaging (> 4 hours): For longer experiments, cells require a more complete medium that includes nutrients, amino acids, and vitamins.
-
CO₂-Independent Media: These are specialized media that use buffers like HEPES to control pH outside of a CO₂ incubator.
-
FluoroBrite™ DMEM: This is a DMEM-based medium specifically designed for live-cell fluorescence imaging. It has significantly lower background fluorescence compared to standard phenol red-free DMEM, which enhances the signal-to-noise ratio. It is formulated to support cell health and can be used for both culturing and imaging.
Comparison of Common Live-Cell Imaging Media
| Medium Type | Key Components | Background Fluorescence | Buffering System | Ideal For |
| Standard DMEM/RPMI | Contains Phenol Red, Riboflavin, Amino Acids, Vitamins | High | Bicarbonate | Standard Cell Culture |
| Phenol Red-Free DMEM | Riboflavin, Amino Acids, Vitamins | Moderate | Bicarbonate | Basic Fluorescence Imaging |
| HEPES-Buffered Saline (HBS) | Salts, Glucose, 10-25 mM HEPES | Very Low | HEPES | Short-term imaging (<4 hrs) |
| FluoroBrite™ DMEM | Low fluorescent formulation of Amino Acids & Vitamins | Very Low (90% lower than standard DMEM) | Bicarbonate | Long-term imaging in a stage-top incubator |
Protocols
Protocol 1: Preparation of HEPES-Buffered Imaging Medium
This protocol describes how to prepare a HEPES-buffered imaging medium suitable for short- to medium-term imaging experiments outside a CO₂ incubator.
Materials:
-
Phenol red-free cell culture medium (e.g., DMEM)
-
1 M sterile stock solution of HEPES
-
Sterile 1 N NaOH or 1 N HCl
-
Sterile water
-
0.22 µm sterile filter
Procedure:
-
Start with 450 mL of phenol red-free medium.
-
Add the required volume of 1 M HEPES stock solution to achieve the desired final concentration (typically 20-25 mM). For a 500 mL final volume, add 10-12.5 mL of 1 M HEPES.
-
Adjust the pH to 7.2-7.4 using sterile 1 N NaOH or 1 N HCl while monitoring with a calibrated pH meter.
-
Bring the final volume to 500 mL with sterile water if necessary.
-
Sterilize the complete medium by passing it through a 0.22 µm filter.
-
Store the HEPES-buffered imaging medium at 4°C, protected from light.
Protocol 2: Staining Cells with this compound and Live-Cell Imaging
This protocol provides a general workflow for staining cells with this compound and subsequent imaging.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound diacetate stock solution (in DMSO)
-
Pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or prepared HBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Workflow Diagram:
Experimental workflow for this compound staining and imaging.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Prepare Working Solution: Dilute the this compound diacetate DMSO stock solution in a pre-warmed, serum-free medium or HBS to the final working concentration (typically 1-5 µM). The optimal concentration should be determined experimentally for your cell type.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with the pre-warmed imaging medium. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells two to three times with the pre-warmed imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Place the dish on the microscope stage, ensuring the environment is maintained at 37°C (and 5% CO₂ if using a bicarbonate-buffered medium like FluoroBrite™ DMEM). c. Acquire images using a filter set appropriate for fluorescein (Excitation: ~492 nm, Emission: ~517 nm). d. Minimize light exposure to reduce phototoxicity and photobleaching.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence from imaging medium (phenol red, riboflavin). | Switch to a low-fluorescence medium like FluoroBrite™ DMEM or a simple HBS. Ensure cells are washed thoroughly after staining. |
| Weak Signal | Low probe concentration. Insufficient incubation time. Low esterase activity in the cell type. | Optimize the probe concentration and incubation time. Ensure the probe has not degraded. |
| Cell Stress or Death | Phototoxicity due to excessive light exposure. pH shift in the medium. Medium lacks essential nutrients (for long-term imaging). | Reduce light intensity and/or exposure time. Use a more sensitive camera. Use a properly buffered medium (HEPES or stage-top incubator with CO₂). For long experiments, use a complete imaging medium like FluoroBrite™ DMEM. |
| Signal Fades Quickly | Photobleaching. | Reduce excitation light intensity. Use an anti-fade reagent if compatible with live-cell imaging. Acquire images at longer intervals. |
References
Troubleshooting & Optimization
Troubleshooting low Flubida-2 signal-to-noise ratio
Welcome to the technical support center for Flubida-2, your resource for troubleshooting and optimizing experiments using this novel fluorogenic pH probe. This guide is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a membrane-permeant fluorogenic probe designed to measure pH at specific subcellular locations. It is a conjugate of biotin and fluorescein diacetate. Initially, this compound is non-fluorescent. Once it enters a cell, intracellular esterases cleave the diacetate group, converting it into the fluorescent molecule, Flubi-2.[1] The fluorescence intensity of Flubi-2 is pH-dependent, allowing for the measurement of intracellular pH. The biotin moiety allows for targeting to specific sites within the cell where avidin or streptavidin fusion proteins are expressed.
Q2: What are the excitation and emission wavelengths for this compound?
After hydrolysis by intracellular esterases, the active form of the probe (Flubi-2) has an excitation maximum of approximately 492 nm and an emission maximum of approximately 517 nm.[1]
Q3: Can this compound be used in fixed cells?
No, this compound relies on the activity of intracellular esterases to become fluorescent. Cell fixation methods, such as those using formaldehyde or methanol, can inactivate these enzymes. Therefore, this compound is intended for use in live cells only.
Q4: Why am I seeing high background fluorescence?
High background fluorescence can be a significant issue when using this compound and can arise from several sources:
-
Endogenous Biotin: Many cell types have naturally occurring biotin, which can be bound by any avidin or streptavidin used for targeting, leading to non-specific signal.[1][2][3]
-
Autofluorescence: Cellular components like NADH, riboflavin, collagen, and elastin can fluoresce, particularly in the blue-green region of the spectrum.
-
Non-specific Staining: The probe may bind non-specifically to cellular components, especially if used at too high a concentration.
-
Culture Medium Components: Phenol red and other components in cell culture media can contribute to background fluorescence.
Q5: How can I reduce background fluorescence?
Several strategies can be employed to minimize background:
-
Endogenous Biotin Blocking: This is a critical step. Pre-incubate your cells with an avidin/streptavidin solution to saturate endogenous biotin, followed by an incubation with free biotin to block any remaining binding sites on the avidin/streptavidin.
-
Use Phenol Red-Free Medium: When imaging, switch to a phenol red-free medium or buffer to reduce media-induced background.
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest concentration that still provides a detectable signal.
-
Washing Steps: Ensure thorough washing after probe incubation to remove any unbound probe.
-
Use Background Correction: In your image analysis software, subtract the average fluorescence intensity of a background region (an area with no cells) from your image.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can make it difficult to distinguish the specific this compound signal from the background.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type. |
| Inadequate Incubation Time | Increase the incubation time to allow for sufficient uptake and hydrolysis of the probe. |
| Low Esterase Activity | Ensure cells are healthy and metabolically active. As a positive control, you can use a cell type known to have high esterase activity. |
| Suboptimal Microscope Settings | Increase the excitation light intensity or the exposure time. Ensure you are using the correct filter set for fluorescein. |
| Photobleaching | Minimize the exposure of the sample to excitation light before imaging. Use an anti-fade mounting medium if compatible with live-cell imaging. |
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Implement an avidin/biotin blocking protocol before adding this compound. |
| Autofluorescence | Image a control sample of unstained cells to determine the level of autofluorescence. If high, consider using a different imaging wavelength if possible, or use image analysis software to subtract the autofluorescence signal. |
| Non-specific Probe Binding | Decrease the concentration of this compound. Ensure adequate washing steps after incubation. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and media for all steps. |
| Imaging Medium | Use a phenol red-free imaging medium or a buffered salt solution (e.g., HBSS) during imaging. |
Experimental Protocols
Recommended Protocol for Staining Live Cells with this compound
This protocol provides a starting point for using this compound. Optimal conditions may vary depending on the cell type and experimental setup.
-
This compound stock solution (dissolved in DMSO)
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)
-
Phenol red-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
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Avidin/Streptavidin solution (for blocking)
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Biotin solution (for blocking)
-
Phosphate-Buffered Saline (PBS)
Caption: Recommended experimental workflow for this compound staining.
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Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
-
Endogenous Biotin Blocking (Highly Recommended): a. Wash the cells twice with warm PBS. b. Incubate the cells with an avidin or streptavidin solution (e.g., 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. c. Wash the cells three times with warm PBS. d. Incubate the cells with a biotin solution (e.g., 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This blocks any remaining biotin-binding sites on the avidin/streptavidin. e. Wash the cells three times with warm PBS.
-
This compound Loading: a. Prepare the this compound loading solution by diluting the DMSO stock into warm, phenol red-free medium or HBSS to the desired final concentration (typically in the range of 1-10 µM; this should be optimized). b. Remove the PBS from the cells and add the this compound loading solution. c. Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary by cell type.
-
Washing: a. Remove the loading solution. b. Wash the cells two to three times with warm, phenol red-free medium or HBSS to remove any unbound probe.
-
Imaging: a. Add fresh, warm, phenol red-free medium or HBSS to the cells. b. Image the cells on a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
Data Interpretation and Controls
-
Positive Control: A cell line known to have high esterase activity can be used to confirm that the probe and protocol are working correctly.
-
Negative Control (Autofluorescence): Image unstained cells under the same imaging conditions to assess the level of autofluorescence.
-
pH Calibration: For quantitative pH measurements, a calibration curve should be generated using the membrane-impermeant form, Flubi-2, and buffers of known pH in the presence of an ionophore like nigericin.
By following these guidelines and troubleshooting steps, researchers can overcome common challenges associated with using this compound and obtain reliable data for their intracellular pH studies.
References
Technical Support Center: Optimizing Fluo-4 AM Staining for Diverse Cell Types
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Fluo-4 AM staining protocols for various cell types.
Troubleshooting Guide
This guide addresses specific issues that may arise during Fluo-4 AM staining experiments.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Inadequate Dye Concentration: The concentration of Fluo-4 AM may be too low for the specific cell type.[1] 2. Suboptimal Incubation Time or Temperature: Insufficient time or incorrect temperature during incubation can lead to poor dye uptake.[1][2] 3. Presence of Serum: Serum esterases can prematurely cleave the AM ester of Fluo-4, preventing it from entering the cells.[3][4] 4. Cell Health: Unhealthy or dying cells may not retain the dye effectively. | 1. Optimize Dye Concentration: Titrate the Fluo-4 AM concentration, typically within the range of 1-5 µM, to find the optimal concentration for your cells. 2. Adjust Incubation Conditions: Optimize the incubation time (usually 15-60 minutes) and temperature (typically at 37°C). 3. Use Serum-Free Medium: Perform the dye loading step in a serum-free medium or buffer. 4. Ensure Cell Viability: Use healthy, viable cells for your experiments. |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete removal of extracellular Fluo-4 AM after loading. 2. Phenol Red in Medium: Phenol red in the culture medium can contribute to background fluorescence. 3. Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | 1. Thorough Washing: Wash the cells multiple times with a suitable buffer after dye loading to remove any unbound dye. 2. Use Phenol Red-Free Medium: Use a phenol red-free medium or buffer during the experiment. 3. Include Unstained Controls: Always include an unstained cell population to determine the baseline autofluorescence. |
| Inconsistent or Uneven Staining | 1. Poor Dye Solubility: Fluo-4 AM has low water solubility and may not disperse evenly. 2. Cell Clumping: Aggregated suspension cells or overly confluent adherent cells can lead to uneven dye access. 3. Variable Cell Health: Inconsistent cell health across the population can result in varied dye uptake and retention. | 1. Use Pluronic F-127: Add a non-ionic detergent like Pluronic F-127 (at a final concentration of about 0.02%) to the loading buffer to aid in the dispersion of Fluo-4 AM. 2. Ensure Single-Cell Suspension: For suspension cells, ensure they are well-dispersed. For adherent cells, avoid letting them become overly confluent. 3. Maintain a Healthy Cell Culture: Use cells from a healthy, actively growing culture. |
| Rapid Signal Loss (Dye Leakage) | 1. Active Efflux: Cells can actively pump the de-esterified Fluo-4 out of the cytoplasm using organic anion transporters. 2. Cell Membrane Damage: Compromised cell membranes can lead to dye leakage. | 1. Use Probenecid: Add an organic anion-transport inhibitor like probenecid (typically 1-2.5 mM) to the medium to reduce dye leakage. 2. Handle Cells Gently: Minimize harsh handling of cells during the staining procedure. |
| Photobleaching | Excessive Exposure to Excitation Light: Continuous or high-intensity excitation light can cause the fluorescent signal to fade. | Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and only expose the cells to light when acquiring images. |
Frequently Asked Questions (FAQs)
Q1: What is Fluo-4 AM and how does it work?
Fluo-4 AM is a cell-permeable dye used to measure intracellular calcium concentration. The "AM" (acetoxymethyl ester) group makes the molecule uncharged, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the now-charged Fluo-4 molecule. This active form of Fluo-4 binds to calcium ions, resulting in a significant increase in its fluorescence intensity.
Q2: Can I fix my cells after staining with Fluo-4 AM?
No, you cannot fix cells after staining with Fluo-4 AM. The dye is not covalently bound to any cellular components. The fixation process compromises the cell membrane, which would cause the dye to leak out of the cell.
Q3: How long is the Fluo-4 signal retained in the cells?
The retention time of Fluo-4 can vary significantly depending on the cell type and culture conditions, from minutes to hours. Many cell types actively transport the dye out of the cell. To improve retention, an anion transport inhibitor like probenecid can be used.
Q4: What is the purpose of using Pluronic F-127 with Fluo-4 AM?
Pluronic F-127 is a non-ionic surfactant that helps to disperse the water-insoluble Fluo-4 AM in the aqueous loading buffer. This ensures a more uniform loading of the dye into the cells.
Q5: What is the optimal concentration of Fluo-4 AM to use?
The optimal concentration typically ranges from 1 to 5 µM, but it should be determined empirically for each cell type and experimental condition to achieve a good signal-to-noise ratio.
Experimental Protocols
Fluo-4 AM Staining Protocol for Adherent Cells
This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell types.
-
Cell Preparation: Plate adherent cells on a suitable imaging plate or coverslip and grow them to the desired confluency (typically 80-100%).
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, dilute the Fluo-4 AM stock solution to a final working concentration of 1-5 µM in a serum-free physiological buffer (e.g., HBSS).
-
For improved dye dispersion, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02%.
-
To reduce dye leakage, 1-2.5 mM probenecid can also be included.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or plate reader with standard FITC filter sets (Excitation/Emission: ~494/516 nm).
-
Fluo-4 AM Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet once with a physiological buffer.
-
Resuspension: Resuspend the cells in the physiological buffer at an appropriate density.
-
Prepare Loading Solution: Prepare the Fluo-4 AM loading solution as described for adherent cells.
-
Dye Loading:
-
Add the loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
-
Washing:
-
Centrifuge the cells to pellet them and remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm buffer.
-
-
Final Resuspension and Incubation: Resuspend the cells in fresh buffer and incubate for 30 minutes to allow for complete de-esterification.
-
Imaging: Analyze the cells using a flow cytometer, fluorescence microscope, or plate reader.
Quantitative Data Summary
| Parameter | Adherent Cells | Suspension Cells | Reference |
| Fluro-4 AM Working Concentration | 1 - 5 µM | 1 - 5 µM | |
| Incubation Time | 15 - 60 minutes | 30 - 60 minutes | |
| Incubation Temperature | 37°C | 37°C | |
| Pluronic F-127 Concentration | ~0.02% | ~0.02% | |
| Probenecid Concentration | 1 - 2.5 mM | 1 - 2.5 mM |
Visualizations
Caption: Experimental workflow for Fluo-4 AM cell staining.
Caption: Mechanism of action of Fluo-4 AM calcium indicator.
References
Flubida-2 photostability and minimizing photobleaching
Welcome to the Technical Support Center for Flubida-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
This compound is a cell-permeable probe used for detecting pH in specific cellular organelles.[1] It is a conjugate of biotin and fluorescein diacetate. Once inside the cell, it is hydrolyzed by intracellular esterases to its fluorescent form, Fubi-2 (a fluorescein derivative), which can then be targeted to avidin-fusion proteins.[1] The non-fluorescent nature of this compound before hydrolysis allows for targeted fluorescence generation within the cell.[1]
Q2: What are the spectral properties of the active form of this compound?
After hydrolysis in the cell to Fubi-2, the probe has an excitation maximum of approximately 492 nm and an emission maximum of approximately 517 nm.[1]
Q3: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This is a critical consideration for any fluorescence microscopy experiment, including those using this compound, as it can lead to a diminished signal over time, affecting the quality and quantitative accuracy of the imaging data.
Q4: How photostable is the fluorescent product of this compound?
Troubleshooting Guide: Minimizing Photobleaching
Problem: The fluorescent signal from my this compound-labeled cells is weak or fading rapidly during imaging.
This is a classic sign of photobleaching. Here are several strategies to minimize this effect, categorized for ease of use.
Optimizing Imaging Parameters
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio. | Reducing the intensity of the excitation light directly decreases the rate of photobleaching. |
| Exposure Time | Minimize the duration of exposure for each image captured. | Shorter exposure times reduce the total number of photons that interact with the fluorophore, thus slowing down photobleaching. |
| Pinhole Size (Confocal) | Use the optimal pinhole size for your objective. A slightly larger pinhole can increase signal detection, potentially allowing for lower excitation power. | While a smaller pinhole increases resolution, it also rejects more out-of-focus light, which may necessitate higher laser power. |
| Detector Gain/Offset | Increase the detector gain rather than the laser power to amplify a weak signal. | This enhances the detected signal without increasing the rate of photobleaching. |
| Imaging Mode | If available, use imaging modes designed to reduce phototoxicity and photobleaching, such as spinning disk confocal or light-sheet microscopy. | These techniques often use lower light doses compared to traditional point-scanning confocal microscopy. |
Sample Preparation and Reagents
| Strategy | Recommendation | Rationale |
| Antifade Reagents | Mount your samples in an antifade mounting medium. | Antifade reagents contain chemicals that scavenge for reactive oxygen species, which are major contributors to photobleaching. |
| Oxygen Scavengers | For live-cell imaging, consider using an imaging medium containing an oxygen scavenging system (e.g., Oxyrase, glucose oxidase/catalase). | Reducing the local concentration of molecular oxygen can significantly decrease the rate of photobleaching. |
Experimental Workflow
| Step | Recommendation | Rationale |
| Locating the Region of Interest (ROI) | Use transmitted light (e.g., DIC or phase contrast) to locate and focus on your cells of interest before switching to fluorescence imaging. | This minimizes the exposure of your fluorescently labeled sample to high-intensity excitation light. |
| Image Acquisition Strategy | For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest. | Reducing the frequency of imaging will decrease the cumulative light exposure. |
| Control for Photobleaching | Image a control region of your sample only at the beginning and end of a time-lapse experiment to assess the degree of photobleaching. | This helps to distinguish between a biological change and a loss of signal due to photobleaching. |
Quantitative Data for Fluorescein (Fubi-2 Proxy)
The following table summarizes the key photophysical properties of fluorescein, which serves as a proxy for the fluorescent product of this compound.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ~70,000 - 92,300 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | ~0.93 - 0.97 | |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Basic Staining with this compound
This protocol is adapted for general cell culture applications.
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Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.
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Prepare Loading Solution: Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 1-5 µM.
-
Cell Loading: Replace the culture medium with the this compound loading solution and incubate the cells at 37°C for 15-60 minutes.
-
Wash: Remove the loading solution and wash the cells 2-3 times with a warm buffer or culture medium to remove excess probe.
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Imaging: Image the cells immediately using appropriate filter sets for fluorescein (Excitation/Emission: ~492/517 nm).
Protocol 2: Assessing Photobleaching Rate
This protocol allows you to quantify the rate of photobleaching for your specific experimental conditions.
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Sample Preparation: Prepare your this compound stained cells as you would for your experiment.
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Define Imaging Parameters: Set the imaging parameters (laser power, exposure time, pixel dwell time, etc.) that you intend to use for your experiment.
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Time-Lapse Acquisition: Acquire a time-lapse series of a single field of view. Capture images continuously or at short, regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
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Data Analysis:
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Select a region of interest (ROI) within a stained cell.
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
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Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.
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Fit the data to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Workflow for assessing the photobleaching rate of this compound.
References
Dealing with Flubida-2 cytotoxicity and impact on cell health
Technical Support Center: Flubida-2 (Fludarabine)
Disclaimer: The information provided in this technical support center is for research purposes only. "this compound" is not a standard nomenclature. Based on the context of cytotoxicity and cell health research, this guide assumes "this compound" refers to Fludarabine .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fludarabine?
Fludarabine is a purine nucleoside analog. It is a prodrug that, once inside the cell, is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects through several mechanisms:
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Inhibition of DNA Synthesis: F-ara-ATP competes with the natural building block of DNA, dATP, for incorporation into newly synthesizing DNA strands by DNA polymerase. This incorporation leads to the termination of DNA chain elongation. It also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA, and DNA primase.[1][2][3][4][5]
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Induction of Apoptosis: The incorporation of F-ara-ATP into DNA and RNA triggers DNA damage response pathways. This leads to the activation of caspases, which are key enzymes in programmed cell death (apoptosis). In some cells, such as B-chronic lymphocytic leukemia (B-CLL) cells, Fludarabine can induce the caspase-specific degradation of p27kip1, a protein that inhibits cell cycle progression, which is a crucial step in the induction of apoptosis.
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Induction of Endoplasmic Reticulum (ER) Stress: Studies in Raji lymphoma cells have shown that Fludarabine treatment increases the levels of proteins involved in the unfolded protein response, indicating that ER stress is a likely mechanism for apoptosis induction.
Q2: How does Fludarabine affect the cell cycle?
Fludarabine primarily induces cell cycle arrest in the S phase by inhibiting DNA synthesis. This leads to an accumulation of cells in the G2/M phase of the cell cycle. The DNA damage caused by Fludarabine activates checkpoint kinases like ATM, which in turn activates p53. p53 then promotes the expression of cell cycle inhibitors such as p21, which blocks cell cycle progression at the G1/S and G2/M checkpoints.
Q3: What are typical working concentrations and IC50 values for Fludarabine?
The effective concentration of Fludarabine can vary significantly depending on the cell line and the duration of exposure. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | 48 hours |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 33.79 µg/mL | 48 hours |
| K562 | Chronic Myelogenous Leukemia | 3.33 µM | 4 hours |
| BL2 | B cell line | ~0.3 µM | Not Specified |
| Dana | B cell line | ~0.3 µM | Not Specified |
Note: IC50 values can be influenced by various experimental factors. The data in this table is for reference only.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in my experiments.
-
Possible Cause 1: Drug Instability.
-
Troubleshooting: Fludarabine phosphate is relatively stable in aqueous solutions, with optimal stability around pH 7.6. However, complex components in cell culture media can affect its stability over long incubation periods. It is recommended to prepare fresh solutions of Fludarabine in your specific cell culture medium immediately before each experiment. For long-term experiments, consider conducting a stability study of Fludarabine under your specific experimental conditions.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting: Resistance to Fludarabine can develop through various mechanisms, including downregulation of the activating enzyme deoxycytidine kinase (dCK) and upregulation of anti-apoptotic proteins like Bcl-2. If you suspect resistance, you can verify the expression levels of these proteins using Western Blot. To overcome resistance, consider combination therapies with agents that have different mechanisms of action, such as Bcl-2 inhibitors (e.g., Venetoclax).
-
-
Possible Cause 3: High Cell Density.
-
Troubleshooting: A high density of cells can reduce the effective concentration of the drug per cell. Ensure you are using a consistent and appropriate cell seeding density for your assays.
-
Issue 2: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate to prevent settling.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Troubleshooting: Evaporation from the outer wells of a plate can lead to increased drug concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Troubleshooting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cell suspension and drug solutions are added to each well.
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the IC50 value of Fludarabine in a specific cell line.
Materials:
-
Adherent or suspension cells
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Complete cell culture medium
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Fludarabine stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
Drug Treatment:
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Prepare serial dilutions of Fludarabine in complete medium at 2x the final desired concentrations.
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Add 100 µL of the 2x drug dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition:
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Add 20 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
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For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
For suspension cells, add 150 µL of solubilization buffer directly to the wells.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
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Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Fludarabine on cell cycle distribution.
Materials:
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Treated and control cells (at least 1x10^6 cells per sample)
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PBS (Phosphate-Buffered Saline)
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70% Ethanol (ice-cold)
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RNase A solution (100 µg/mL)
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Propidium Iodide (PI) staining solution (50 µg/mL)
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Flow cytometer
Procedure:
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Cell Harvesting:
-
Harvest approximately 1x10^6 cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
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Fixation:
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Resuspend the cell pellet in 500 µL of cold PBS.
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While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
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Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
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Centrifuge the fixed cells and discard the ethanol.
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Wash the cells once with PBS.
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Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
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Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Visualizations
Caption: Fludarabine's mechanism of action.
Caption: Fludarabine-induced cell cycle arrest pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent Flubida-2 staining patterns and their causes
Welcome to the Technical Support Center for Flubida-2 staining. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to inconsistent this compound staining patterns and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeant probe that is a conjugate of biotin and fluorescein diacetate.[1] It is non-fluorescent until it enters cells and is hydrolyzed by intracellular esterases.[1] It has been used to detect pH in specific cellular locations, such as organelles, by targeting avidin fusion proteins.[1]
Q2: Why am I seeing uneven or patchy staining in my cells?
Uneven or patchy staining can result from several factors, including inadequate dye loading, poor dye solubility, or variations in cell health and morphology.[2] Optimizing the dye concentration, incubation time, and temperature can help ensure a more uniform staining pattern.[2]
Q3: My fluorescence signal is very weak or non-existent. What could be the cause?
Weak or no signal can be due to several reasons:
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Low Dye Concentration: The concentration of this compound may be too low for your specific cell type.
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Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for fluorescein (FITC/GFP compatible).
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Cell Health Issues: Unhealthy or dying cells may not have active esterases to cleave the AM ester, which is necessary for the dye to become fluorescent.
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Photobleaching: Excessive exposure to excitation light can cause the fluorescent signal to fade.
Q4: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can obscure your signal of interest. To reduce it:
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Wash Steps: Ensure thorough washing after dye incubation to remove any extracellular dye.
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Phenol Red: Use a medium that does not contain phenol red, as it can contribute to background fluorescence.
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Serum: Avoid serum in the loading medium as it can contain esterases that prematurely cleave the dye outside the cells.
Q5: My cells are showing signs of toxicity after staining. What should I do?
Cellular toxicity can be caused by high concentrations of the dye or the solvent (like DMSO) used to dissolve it. Try reducing the this compound concentration and the incubation time. It is also crucial to use healthy, actively dividing cells for your experiments.
Troubleshooting Guide for Inconsistent Staining
This section provides a structured approach to troubleshooting common issues encountered during this compound staining.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Dye Concentration | Titrate the this compound concentration to find the optimal level for your cell type. Start with the manufacturer's recommended concentration and perform a dose-response experiment. |
| Suboptimal Incubation Time/Temperature | Optimize the incubation time and temperature. Insufficient incubation may lead to incomplete dye loading. Most protocols recommend 30-60 minutes at 37°C. |
| Poor Cell Health | Ensure you are using healthy, viable cells. Perform a viability assay if necessary. Unhealthy cells may have reduced esterase activity. |
| Incorrect Microscope Settings | Verify that you are using the correct filter set for fluorescein (Excitation ~490 nm, Emission ~515 nm). Also, check the alignment and intensity of your light source. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if you are fixing your cells. |
Problem 2: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Poor Dye Solubility/Dispersion | Ensure the this compound stock solution is properly dissolved. The use of a surfactant like Pluronic F-127 can aid in the even dispersion of the dye in the loading buffer. |
| Uneven Cell Distribution | Make sure your cells are seeded evenly and are not overly confluent, which can lead to variations in dye uptake. |
| Inadequate Washing | Perform thorough but gentle washing steps after incubation to remove excess extracellular dye. |
| Cell Clumping | If working with suspension cells, ensure they are well-dispersated before and during staining. |
Problem 3: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Extracellular Dye | Increase the number and duration of wash steps after dye incubation to ensure all unbound dye is removed. |
| Presence of Serum/Phenol Red | Use serum-free and phenol red-free media for the staining procedure. |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence. If high, you may need to use specific background-reducing agents. |
| Non-specific Staining | Optimize blocking steps if you are performing co-staining with antibodies. |
Problem 4: Signal Instability or Loss Over Time
| Potential Cause | Recommended Solution |
| Dye Leakage | Some cell types actively pump out the dye after loading. The use of an anion transport inhibitor like probenecid can help improve intracellular dye retention. |
| Photobleaching | Reduce the intensity and duration of light exposure. For time-lapse imaging, decrease the frequency of image acquisition. |
| Cell Death/Toxicity | High dye concentrations or prolonged incubation can be toxic to cells, leading to signal loss. Optimize staining conditions to minimize toxicity. |
| Fluorescence Quenching | Certain components in your experimental buffer could be quenching the fluorescence. Ensure your buffer is compatible with the dye. |
Experimental Protocols
General Protocol for this compound Staining of Adherent Cells
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Preparation: Plate cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency (typically 70-90%).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
On the day of the experiment, dilute the this compound stock solution into the loading buffer to the desired final concentration (e.g., 1-5 µM).
-
For improved dye dispersion, Pluronic F-127 can be added to the loading buffer (final concentration ~0.02%).
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm loading buffer to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh loading buffer and incubate for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation ~490 nm, Emission ~515 nm).
-
Visualizations
General Workflow for Troubleshooting Inconsistent Staining
References
Flubida-2 signal quenching and potential interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Flubida-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic probe used for measuring pH at specific subcellular locations. It is a conjugate of biotin and fluorescein diacetate. The probe is cell-permeable and non-fluorescent until the diacetate groups are cleaved by intracellular esterases, releasing the fluorescent molecule, Flubi-2.[1] The biotin component allows for targeting to specific sites within the cell where avidin or streptavidin fusion proteins are expressed.
Q2: What is the optimal excitation and emission wavelength for this compound?
Once hydrolyzed to Flubi-2, the probe has an excitation maximum of approximately 492 nm and an emission maximum of approximately 517 nm at pH 9.[1]
Q3: What is the pKa of Flubi-2?
The hydrolyzed form of the probe, Flubi-2, has a pKa of approximately 6.5, making it suitable for measuring pH changes in the physiological range of many cellular compartments.[1]
Q4: How can I target this compound to a specific organelle or protein?
This compound is targeted via the strong and specific interaction between biotin and avidin or streptavidin.[2] To target a specific location, you need to express a fusion protein of your protein of interest with avidin or streptavidin in your cells of interest. When this compound is added, the biotin moiety will bind to the avidin/streptavidin-tagged protein, localizing the fluorescent signal to that specific site.
Q5: How can I be sure that the signal I am observing is from the targeted probe?
To confirm specific targeting, it is recommended to run a control experiment with cells that do not express the avidin/streptavidin fusion protein. In these cells, the hydrolyzed Flubi-2 should show a diffuse cytosolic staining pattern rather than a localized signal.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Probe Concentration | Increase the concentration of this compound in the loading buffer. Titrate the concentration to find the optimal balance between signal intensity and potential toxicity or self-quenching. |
| Incomplete Hydrolysis | Ensure that the incubation time is sufficient for intracellular esterases to cleave the diacetate groups. This can vary between cell types. |
| Low Esterase Activity | Some cell types may have low endogenous esterase activity. If this is suspected, you can pre-treat cells with a non-fluorescent esterase substrate to assess activity or consider alternative probes. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for Flubi-2 (Ex/Em: ~492/517 nm). |
| Low Expression of Avidin/Streptavidin Fusion Protein | Confirm the expression and correct localization of your avidin/streptavidin-tagged protein using other methods like immunofluorescence or western blotting. |
| Photobleaching | The fluorescent signal of fluorescein is susceptible to photobleaching.[3] Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed cells. |
Problem 2: High Background Signal or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Excessive Probe Concentration | High concentrations of this compound can lead to non-specific staining and self-quenching. Reduce the probe concentration and optimize the loading time. |
| Probe Precipitation | This compound is soluble in DMSO. Ensure that the final concentration of DMSO in your aqueous loading buffer is low enough to prevent precipitation of the probe. |
| Cellular Autofluorescence | Some cells have high levels of endogenous fluorophores (e.g., NADH, flavins) that can contribute to background. Image an unstained control sample to assess the level of autofluorescence and apply background subtraction if necessary. |
| Inefficient Wash Steps | Ensure thorough washing of the cells after loading with this compound to remove any unbound probe from the extracellular medium. |
Problem 3: Signal Quenching
| Potential Cause | Troubleshooting Step |
| Self-Quenching at High Concentrations | Fluorescein is known to self-quench at high concentrations. This can occur if the probe accumulates to very high levels in specific compartments. It is crucial to use the lowest effective concentration of this compound. |
| Quenching by Molecular Oxygen | The fluorescence of fluorescein can be dynamically quenched by molecular oxygen. While difficult to control in live cells, be aware that changes in cellular oxygen levels could potentially affect the signal. |
| pH-Dependent Quenching | The fluorescence of Flubi-2 is pH-dependent. A decrease in signal may reflect a genuine decrease in intracellular pH rather than a technical issue. Calibrate the probe's response to pH in your experimental system. |
| Interaction with Quenching Molecules | The cellular environment contains molecules that can quench fluorescence. While difficult to avoid, being aware of this possibility is important for data interpretation. The local chemical environment can significantly affect fluorescein's fluorescence. |
Quantitative Data on Fluorescein Signal Quenching
The following table summarizes quantitative data on the self-quenching of fluorescein and its derivatives from various studies. Note that the exact concentration at which self-quenching becomes significant can vary depending on the specific derivative, solvent, and experimental conditions.
| Fluorophore | Quenching Threshold/Parameter | Conditions | Reference |
| Fluorescein | Self-quenching starts around 4 x 10-4 M | Not specified | |
| Fluorescein | Critical concentration for self-quenching is approximately 0.2% | Not specified | |
| Fluorescein Isothiocyanate (FITC) | 1000-fold self-quenching observed at 100 mM | Total Internal Reflection Fluorescence (TIRF) microscopy | |
| Fluorescein | Dynamic and static quenching components observed above 500 µM | Aqueous solution |
Experimental Protocols
General Protocol for Intracellular pH Measurement with this compound
This protocol provides a general guideline. Optimization of probe concentration, loading time, and incubation temperature is recommended for each cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
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Cells expressing an avidin or streptavidin fusion protein
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Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or other appropriate imaging buffer
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Probe Loading:
-
Prepare a loading solution by diluting the this compound stock solution in the imaging buffer to the desired final concentration (typically in the low micromolar range, e.g., 1-5 µM).
-
Remove the culture medium from the cells and wash once with the imaging buffer.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular probe.
-
Incubate the cells for a further 15-30 minutes in the imaging buffer to allow for complete de-esterification of the probe.
-
-
Imaging:
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Mount the cells on the microscope stage.
-
Excite the cells at ~490 nm and collect the emission at ~520 nm.
-
Acquire images of the targeted fluorescence signal.
-
-
In Situ Calibration (Optional but Recommended):
-
After the experiment, perfuse the cells with calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5) containing nigericin (e.g., 10 µM). Nigericin will equilibrate the intracellular and extracellular pH.
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Measure the fluorescence intensity at each pH to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence intensity of your experimental samples into pH values.
-
Visualizations
Caption: Experimental workflow for using this compound to measure localized intracellular pH.
Caption: Decision tree for troubleshooting this compound signal quenching.
Caption: Conceptual signaling pathway leading to a localized pH change detectable by this compound.
References
Improving temporal resolution in Flubida-2 time-lapse imaging
Welcome to the technical support center for Flubida-2, your solution for high-speed, live-cell imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help you optimize your time-lapse imaging experiments and achieve the highest possible temporal resolution.
Frequently Asked Questions (FAQs)
Q1: What is the maximum temporal resolution I can achieve with this compound?
A1: The maximum temporal resolution is not solely dependent on the this compound probe but is influenced by a combination of factors including your imaging system's capabilities (camera frame rate, filter wheel speed), the brightness of the this compound signal, and the phototoxicity limits of your sample.[1][2] With optimal settings on a high-speed confocal or widefield system, imaging rates of several hundred frames per second are achievable for short durations.
Q2: How can I minimize phototoxicity and photobleaching when imaging with this compound at high frame rates?
A2: Minimizing phototoxicity and photobleaching is crucial for long-term, high-speed imaging.[3][4][5] Key strategies include:
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Reduce Excitation Light Intensity: Use the lowest laser power or LED intensity that provides an adequate signal-to-noise ratio (SNR).
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Minimize Exposure Time: Use the shortest possible exposure time that still yields a detectable signal.
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Use Sensitive Detectors: Employ high quantum efficiency detectors like sCMOS or EMCCD cameras to maximize signal detection from minimal light exposure.
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Incorporate Blanking: Utilize hardware or software-based shuttering to only expose the sample to light during image acquisition.
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Use Antifade Reagents: Consider adding antifade reagents to your imaging medium to reduce photobleaching.
Q3: My this compound signal is too dim for high-speed imaging. What can I do?
A3: A dim signal can be a significant bottleneck for temporal resolution. To improve your signal:
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Optimize this compound Concentration: Ensure you are using the recommended concentration of this compound. Titrate the concentration to find the optimal balance between signal brightness and potential toxicity.
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Use High Numerical Aperture (NA) Objectives: Objectives with a higher NA collect more light, resulting in a brighter image.
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Check Filter Sets: Verify that your excitation and emission filters are correctly matched to the spectral properties of this compound.
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Consider a Brighter Fluorophore: If your experimental design allows, you might consider if there are alternative, brighter probes suitable for your application.
Q4: I am observing significant motion blur in my time-lapse images. How can I reduce it?
A4: Motion blur at high temporal resolution is typically caused by exposure times that are too long relative to the speed of the biological process being observed. To reduce motion blur:
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Decrease Exposure Time: This is the most direct way to minimize motion blur. You may need to compensate for the reduced signal by increasing excitation intensity slightly or using a more sensitive camera.
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Use a Stroboscopic Illumination Source: For very fast processes, a pulsed laser or LED can provide very short, intense bursts of light that effectively "freeze" motion.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid Signal Fading (Photobleaching) | - Excitation light is too intense.- Exposure time is too long.- Continuous exposure to light. | - Reduce laser/LED power.- Decrease camera exposure time.- Use shutters to illuminate only during acquisition.- Add an antifade reagent to the media. |
| Cell Death or Abnormal Morphology (Phototoxicity) | - Excessive cumulative light exposure.- Use of shorter, higher-energy wavelengths. | - Minimize total imaging time.- Reduce excitation intensity and exposure duration.- Use longer wavelength excitation if possible.- Employ controlled light-exposure microscopy techniques. |
| Low Signal-to-Noise Ratio (SNR) | - Low this compound expression/loading.- Inefficient signal detection.- High background fluorescence. | - Increase this compound concentration (titrate to avoid toxicity).- Use a higher NA objective.- Use a more sensitive camera (sCMOS or EMCCD).- Use a background suppressor in your media. |
| Image Flickering | - Unstable light source.- Inconsistent camera shutter timing.- Aperture flicker in some camera lenses. | - Check the stability of your laser or LED.- Ensure camera and light source are properly synchronized.- Use post-processing deflicker software if the issue is minor. |
| Image Artifacts (e.g., salt-and-pepper noise) | - High camera gain settings.- Sensor noise at low light levels. | - Optimize for lower gain settings by improving signal strength.- Cool the camera sensor if possible.- Use image processing techniques like denoising filters. |
Experimental Protocols
Protocol 1: Optimizing Acquisition Settings for High Temporal Resolution
-
Initial Setup:
-
Prepare your cells with this compound according to the standard loading protocol.
-
Mount the sample on the microscope and bring the cells into focus.
-
Start with a low magnification to locate the region of interest.
-
-
Determine Minimum Acceptable SNR:
-
Set a relatively slow frame rate (e.g., 1 frame per second) and a moderate excitation intensity.
-
Acquire a short time-lapse and evaluate the image quality. This will be your baseline for an acceptable SNR.
-
-
Minimize Exposure Time:
-
Gradually decrease the exposure time while monitoring the SNR.
-
Find the shortest possible exposure time that still provides the minimum acceptable SNR you determined in the previous step.
-
-
Increase Frame Rate:
-
Increase the acquisition frame rate to the desired temporal resolution.
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If the SNR drops significantly, you may need to slightly increase the excitation intensity. Be mindful of potential phototoxicity.
-
-
Assess Phototoxicity:
-
Acquire a long time-lapse at your optimized high-speed settings.
-
Monitor the cells for any signs of phototoxicity, such as blebbing, vacuole formation, or apoptosis.
-
If phototoxicity is observed, you will need to reduce the excitation intensity or the total imaging duration.
-
Protocol 2: Preparing Live-Cell Imaging Media to Reduce Phototoxicity
-
Base Medium: Start with a CO2-independent medium formulation to maintain physiological pH on the microscope stage without a full incubation chamber.
-
Add Oxygen Scavengers: To reduce the formation of reactive oxygen species (ROS) that contribute to phototoxicity, supplement the medium with an oxygen scavenger system.
-
Incorporate Trolox: Add Trolox, a vitamin E analog, to the imaging medium. Trolox is a potent antioxidant that can help reduce both phototoxicity and photobleaching.
-
Final Formulation: A typical recipe might include:
-
CO2-independent medium
-
10 mM HEPES
-
Oxygen scavenger system (e.g., OxyFluor)
-
500 µM Trolox
-
-
Pre-warm the medium to 37°C before adding it to your cells.
Visualizations
Caption: A decision-making workflow for optimizing temporal resolution in this compound imaging.
Caption: The pathway from excitation light to phototoxicity and photobleaching.
References
- 1. Frontiers | Temporal resolution in fluorescence imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
Flubida-2 solubility issues and proper handling of DMSO stock
Welcome to the technical support center for Flubida-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and troubleshooting of this compound, with a particular focus on the proper management of DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable fluorescent dye.[1] Its primary application is in cell biology research to detect pH within specific cellular organelles.[1] Upon entering a cell, it is hydrolyzed by endogenous esterases to its active form, Fubi-2, which then fluoresces.[1] The fluorescence of Fubi-2 is pH-sensitive, allowing for the measurement of pH in targeted intracellular compartments.
Q2: How should I dissolve this compound to prepare a stock solution?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] A recommended concentration for the stock solution is approximately 2 mM.[1]
Q3: What are the best practices for preparing and handling DMSO stock solutions?
Proper preparation and handling of DMSO stock solutions are critical for experimental success and ensuring the integrity of the compound.
-
Purity and Grade: Always use a high-purity, anhydrous grade of DMSO suitable for biological research.
-
Workspace: Prepare stock solutions in a clean, sterile environment, such as a laminar flow hood or biosafety cabinet, especially if the solution will be used in cell culture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and a lab coat, as DMSO can readily penetrate the skin and carry dissolved substances with it.
-
Dissolution: To dissolve the compound, add the required volume of DMSO to the vial containing the powdered this compound. Gentle vortexing or pipetting can aid in dissolution.
-
Aliquoting: Once prepared, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents contamination and degradation that can result from repeated freeze-thaw cycles.
Q4: How should I store my this compound DMSO stock solution?
For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. When stored in a solvent at -80°C, solutions are typically stable for up to six months, whereas at -20°C, stability is generally maintained for about one month. It is crucial to avoid repeated freezing and thawing of the stock solution.
Q5: What are the key properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈₆H₉₆N₈O₂₀S₂ |
| Molecular Weight | 812.93 g/mol |
| Appearance | Crystalline powder |
| Solubility | Soluble in DMSO |
| Excitation Wavelength (as Fubi-2) | 492 nm |
| Emission Wavelength (as Fubi-2) | 517 nm |
Troubleshooting Guide: this compound Precipitation
A common issue encountered is the precipitation of this compound when the DMSO stock solution is diluted into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS). This occurs because this compound is significantly less soluble in aqueous solutions than in DMSO.
Issue: A precipitate forms after diluting the this compound DMSO stock into an aqueous solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be too high, exceeding its solubility limit. Lower the final working concentration. For cell-based assays, a final concentration of 2-4 µM is often recommended. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous solution can cause localized high concentrations, leading to precipitation. Add the DMSO-Flubida-2 solution dropwise to the aqueous medium while gently mixing. |
| Low Temperature of Aqueous Medium | The solubility of some compounds decreases at lower temperatures. Ensure your aqueous medium is at room temperature or the recommended experimental temperature before adding the this compound stock. |
| Insufficient Mixing | Inadequate mixing can lead to areas of high concentration. After adding the stock solution, ensure the final solution is homogenous by gentle vortexing or inversion. |
| Use of a Surfactant | For some hydrophobic compounds, the addition of a non-ionic surfactant can help maintain solubility. A common practice for this compound is to mix the DMSO stock solution 1:1 with a 20% (w/v in DMSO) solution of Pluronic F-127 before diluting it to the final concentration in serum-free medium. |
Below is a logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 2 mM this compound DMSO Stock Solution
-
Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a 2 mM concentration based on the amount of this compound provided. (e.g., For 1 mg of this compound with a MW of 812.93 g/mol , you would add 614.5 µL of DMSO).
-
In a sterile environment, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Gently vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 4 µM this compound Working Solution for Cell Loading
-
Thaw a single-use aliquot of the 2 mM this compound DMSO stock solution at room temperature.
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
In a separate sterile tube, mix an equal volume of the 2 mM this compound stock solution with the 20% Pluronic F-127 solution (a 1:1 ratio).
-
Dilute this mixture into serum-free cell culture medium to achieve the desired final concentration of 4 µM. For example, to make 1 mL of 4 µM working solution, add 2 µL of the this compound/Pluronic F-127 mixture to 998 µL of serum-free medium.
-
Gently mix the final working solution before adding it to the cells.
The diagram below illustrates the workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
As a pH-sensitive probe for organelles, this compound can be used to investigate cellular signaling pathways that are influenced by or dependent on the pH of intracellular compartments like lysosomes or endosomes. For instance, disruptions in lysosomal pH can impact nutrient sensing pathways such as mTORC1 signaling.
The following diagram illustrates a hypothetical pathway where a stimulus leads to lysosomal pH changes, which could be monitored by this compound, ultimately affecting a downstream cellular response.
References
Validation & Comparative
Flubida-2: A Targeted Approach to Intracellular pH Measurement
In the dynamic landscape of cellular biology and drug discovery, the precise measurement of intracellular pH is paramount. Fluorescent probes have emerged as indispensable tools for monitoring these fluctuations in real-time. Among these, Flubida-2 presents a unique proposition: the ability to be targeted to specific subcellular locations. This guide provides a comprehensive comparison of this compound with other common fluorescent pH probes, supported by experimental principles and methodologies.
Performance Comparison: this compound vs. Other Fluorescent pH Probes
While direct, side-by-side quantitative comparisons for all performance metrics of this compound against every other probe are not extensively published, we can compile a comparative overview based on available data and the known properties of its constituent parts (fluorescein and biotin).
| Feature | This compound | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF (Seminaphthorhodafluor) |
| Targetability | Site-specific targeting via avidin-biotin interaction | Non-targeted, cytosolic localization | Primarily cytosolic, can show some organellar sequestration |
| pKa | ~6.5[1] | ~6.97[1] | ~7.5 |
| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation)[1] | Ratiometric (Emission) |
| Excitation (Ex) / Emission (Em) (nm) | ~492 / ~517 (after hydrolysis) | ~508 / ~530 (high pH)[1] | ~514, ~586 (dual emission) |
| Quantum Yield (Φ) | Data not available | High | Moderate |
| Photostability | Moderate (Typical for fluorescein derivatives) | Moderate | Generally higher than fluorescein derivatives |
| Cell Permeability | Membrane permeant (as diacetate) | Membrane permeant (as AM ester) | Membrane permeant (as AM ester) |
| Signal-to-Noise Ratio | High, can be enhanced by targeted accumulation | Generally high[2] | High |
The this compound Advantage: Targeted pH Measurement
The primary advantage of this compound lies in its unique molecular design. As a conjugate of biotin and fluorescein diacetate, it can be specifically localized to cellular regions where avidin or streptavidin fusion proteins are expressed. This allows for the precise measurement of pH within specific organelles or microdomains, a capability not offered by untargeted probes like BCECF and SNARF.
This targeted approach is invaluable for researchers investigating pH dynamics in specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or endosomes, which play critical roles in various physiological and pathological processes.
Mechanism of Action and Targeting
This compound's functionality is a two-step process. First, the membrane-permeant this compound diacetate enters the cell. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and trapping it within the cytosol. If a cell line is engineered to express an avidin or streptavidin fusion protein in a specific organelle, the biotinylated this compound will bind with high affinity to this location, resulting in a concentrated fluorescent signal at the site of interest.
Experimental Protocols
General Protocol for Intracellular pH Measurement with this compound
This protocol outlines the general steps for using this compound for cytosolic pH measurements. For targeted measurements, a cell line expressing an avidin/streptavidin fusion protein in the organelle of interest is required.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets for fluorescein (Ex/Em: ~490/~520 nm)
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Loading: Dilute the this compound stock solution in HBSS to a final working concentration (typically 1-10 µM). Remove the culture medium from the cells and incubate them with the this compound loading solution for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with warm HBSS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope. For ratiometric measurements, acquire images at two different excitation wavelengths (e.g., 440 nm and 490 nm) while monitoring the emission at ~520 nm.
-
Calibration: To obtain quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the loaded cells with a buffer containing a protonophore (e.g., nigericin) at a range of known pH values. This collapses the pH gradient across the cell membrane, allowing the intracellular and extracellular pH to equilibrate.
Protocol for Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a standard with a known quantum yield.
Materials:
-
This compound (hydrolyzed form, Flubi-2)
-
Fluorescein (as a standard, Φ ≈ 0.92 in 0.1 M NaOH)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Appropriate solvent (e.g., buffer at a specific pH)
Procedure:
-
Prepare a series of dilute solutions of both the hydrolyzed this compound and the fluorescein standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all samples.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2) where 'n' is the refractive index of the solvent.
Protocol for Photostability Assessment
Photostability is the ability of a fluorophore to resist photobleaching upon exposure to excitation light.
Materials:
-
Cells loaded with this compound or another probe
-
Fluorescence microscope with a stable light source and a camera
-
Image analysis software
Procedure:
-
Prepare cells loaded with the fluorescent probe as described previously.
-
Select a region of interest (ROI) containing fluorescently labeled cells.
-
Continuously expose the ROI to excitation light over a defined period (e.g., several minutes).
-
Acquire images at regular intervals during the exposure.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the probe's photostability. A half-life (t₁/₂) of fluorescence can be calculated from this data.
Conclusion
This compound offers a significant advantage for researchers needing to investigate pH in specific subcellular compartments. Its unique biotin-avidin targeting mechanism sets it apart from other widely used fluorescent pH probes. While comprehensive quantitative data on its photophysical properties are not as readily available as for more established probes like BCECF, its fluorescein-based structure suggests robust performance. The experimental protocols outlined above provide a framework for researchers to characterize and utilize this compound in their specific experimental systems, paving the way for a deeper understanding of the intricate role of pH in cellular function.
References
Validating Flubida-2 pH Measurements with Ionophores: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of intracellular pH (pHi) is crucial for understanding a wide range of cellular processes. Flubida-2, a fluorescent pH indicator, offers a valuable tool for these investigations. However, rigorous validation of its measurements is paramount. This guide provides a comparative overview of this compound and other common pH indicators, along with a detailed protocol for validating pHi measurements using ionophores.
Performance Comparison of Intracellular pH Indicators
The selection of a fluorescent pHi indicator depends on several factors, including the experimental system, the expected pH range, and the available instrumentation. Below is a comparison of this compound with two other widely used pH indicators: BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (Seminaphthorhodafluor).
| Property | This compound | BCECF | Carboxy-SNARF-1 |
| Ratiometric Method | Ratiometric | Dual-Excitation | Dual-Emission |
| pKa | ~6.5[1] | ~7.0 | ~7.5 |
| Excitation Maxima (nm) | ~492 (after hydrolysis)[1] | ~440 (pH-insensitive), ~490-505 (pH-sensitive) | ~514 or ~530 |
| Emission Maxima (nm) | ~517 (after hydrolysis)[1] | ~535 | ~580 (acidic), ~640 (basic) |
| Cell Permeability | Membrane permeant[1] | AM ester form is membrane permeant | AM ester form is membrane permeant |
| Key Features | Conjugate of biotin and fluorescein diacetate; becomes fluorescent after hydrolysis by intracellular esterases.[1] | Well-suited for physiological cytosolic pH; minimal effects of the intracellular environment on pKa and spectra. | Longer emission wavelengths reduce interference from cellular autofluorescence; significant intracellular quenching and pKa shift can occur. |
Principles of pH Measurement Validation with Ionophores
To ensure the accuracy of pHi measurements obtained with fluorescent indicators like this compound, it is essential to perform an in situ calibration. This is achieved by using ionophores to equilibrate the intracellular pH with the extracellular pH of a series of calibration buffers.
The most common ionophores used for this purpose are nigericin and valinomycin. Nigericin is a K+/H+ antiporter that, in the presence of high extracellular K+, collapses the pH gradient across the cell membrane. Valinomycin is a K+ uniporter that permeabilizes the membrane to K+, thereby clamping the membrane potential to near zero. The combined action of these two ionophores effectively forces the intracellular pH to match the pH of the external buffer.
Experimental Protocols
Preparation of Ionophore Stock Solutions
-
Nigericin Stock Solution (10 mM): Dissolve 5 mg of nigericin in 693 µL of anhydrous DMSO.
-
Valinomycin Stock Solution (10 mM): Dissolve 5 mg of valinomycin in 450 µL of anhydrous DMSO.
-
Combined Ionophore Working Solution (1000x): Combine 100 µL of the 10 mM nigericin stock solution and 100 µL of the 10 mM valinomycin stock solution. This creates a 1000x stock solution with 5 mM of each ionophore. Aliquot and store at -20°C for up to one year.
Cell Loading with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in a serum-free culture medium to the desired final concentration (typically 2-5 µM).
-
Remove the culture medium from the cells and wash once with a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with the buffer to remove any extracellular dye.
-
Allow a de-esterification period of at least 30 minutes at 37°C for the intracellular esterases to hydrolyze the this compound diacetate.
In Situ Calibration of this compound
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5). A typical high-potassium buffer contains 120-140 mM KCl.
-
Add the combined nigericin/valinomycin working solution to each calibration buffer to a final concentration of 1x (e.g., 10 µL of 1000x stock per 10 mL of buffer).
-
Replace the buffer on the this compound-loaded cells with the first calibration buffer containing the ionophores.
-
Incubate for at least 5 minutes at 37°C to allow for pH equilibration.
-
Measure the fluorescence intensity at the two emission wavelengths for the ratiometric measurement of this compound.
-
Repeat steps 3-5 for each of the calibration buffers, proceeding from the lowest to the highest pH.
-
At the end of the experiment, plot the ratio of the fluorescence intensities against the corresponding pH of the calibration buffers to generate a calibration curve.
-
This calibration curve can then be used to convert the fluorescence ratios from experimental samples into absolute intracellular pH values.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound pH measurements.
Caption: Signaling pathway for ionophore-mediated pH equilibration.
References
Comparative Analysis of Kinase Inhibitor Specificity: A Guide to On-Target and Off-Target Effects
Executive Summary: The specificity of kinase inhibitors is a critical determinant of their therapeutic efficacy and toxicity. While designed to engage a primary target, many inhibitors exhibit polypharmacology, binding to a range of "off-target" kinases. This guide provides a comparative analysis of the specificity and off-target effects of the tyrosine kinase inhibitor Dasatinib, using Imatinib and Nilotinib as key comparators. All three are inhibitors of the Bcr-Abl tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML).[1] However, their distinct selectivity profiles lead to differences in their clinical applications and adverse effect profiles. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their preclinical potency, cellular efficacy, and the methodologies used to assess these characteristics.
Data Presentation: Kinase Selectivity Profiles
The selectivity of kinase inhibitors is often assessed through large-scale screening assays that determine the binding affinity or inhibitory concentration against a broad panel of kinases. The data presented below is a summary of dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for Dasatinib, Imatinib, and Nilotinib against their primary target, BCR-ABL, and a selection of key off-target kinases. Lower values indicate higher potency.
Table 1: On-Target Potency Against BCR-ABL
| Inhibitor | Target | IC50 (nM) | Notes |
| Dasatinib | BCR-ABL | 0.6 - 3.0 | High potency against wild-type and most imatinib-resistant mutants (except T315I).[2][3] |
| Imatinib | BCR-ABL | 280 - 400 | First-generation inhibitor, less potent than second-generation inhibitors.[3] |
| Nilotinib | BCR-ABL | 15 - 45 | ~20-fold more potent than Imatinib against wild-type BCR-ABL.[2] |
Table 2: Off-Target Kinase Selectivity Profile (Dissociation Constant, Kd in nM)
| Kinase Family | Kinase | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Nilotinib (Kd, nM) |
| Src Family | SRC | 0.5 | >10,000 | >10,000 |
| LYN | 1.1 | >10,000 | >10,000 | |
| LCK | 1.1 | 140 | >10,000 | |
| Receptor Tyrosine Kinases | KIT | 4.2 | 80 | 130 |
| PDGFRα | 1.6 | 70 | 110 | |
| PDGFRβ | 1.1 | 130 | 65 | |
| DDR1 | 30 | >10,000 | 2.5 | |
| VEGFR2 | 3.2 | >10,000 | >10,000 | |
| Other | p38α (MAPK14) | 45 | >10,000 | >10,000 |
Note: The data in these tables are compiled from multiple sources and may exhibit some variability between different studies and assay conditions. Dasatinib is a multi-targeted inhibitor with potent activity against Src family kinases in addition to Bcr-Abl, while Imatinib and Nilotinib are more selective for Bcr-Abl, c-KIT, and PDGF-R.
Experimental Protocols
The assessment of kinase inhibitor specificity and off-target effects relies on a variety of robust experimental methodologies. Below are detailed protocols for three key assays.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase indicates stronger binding of the test compound.
Protocol:
-
Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized ligand is prepared on a solid support.
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase captured is compared between the test compound and a DMSO control. The dissociation constant (Kd) is calculated from an 11-point dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses target engagement in a cellular environment.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein remaining after heat treatment is quantified, with a higher amount indicating stabilization by the compound.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentrations of the test compound or DMSO (vehicle control) and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification and Analysis: The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This type of assay measures the enzymatic activity of a kinase and its inhibition by a test compound.
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ assay is a luminescence-based assay that measures ADP production.
Protocol:
-
Kinase Reaction: The kinase, a suitable substrate, ATP, and the test compound at various concentrations are incubated together in a microplate well.
-
Stop Reaction and ATP Depletion: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is added to convert the ADP generated into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Dasatinib.
Caption: A schematic workflow of the KINOMEscan competition binding assay.
References
Navigating the Intracellular Landscape: A Comparative Guide to pH-Sensing Probes
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular pH dynamics, the selection of a reliable pH-sensing method is a critical first step. This guide provides a comparative analysis of established fluorescent pH indicators, offering insights into their performance and experimental application. While the initially requested cross-validation of "Flubida-2" could not be completed due to a lack of available data on this specific probe, we present a comprehensive overview of widely-used alternatives: BCECF, SNARF, and pHluorin.
Performance Characteristics of Common pH-Sensing Probes
The selection of an appropriate pH indicator is contingent on the specific experimental requirements, including the cellular compartment of interest, the expected pH range, and the available imaging instrumentation. The table below summarizes the key performance indicators of three commonly used pH-sensing probes.
| Feature | BCECF | SNARF-1 | Ratiometric pHluorin |
| Indicator Type | Ratiometric | Ratiometric | Ratiometric |
| pKa | ~6.97 - 7.0 | ~7.5 | ~7.1 |
| Excitation Wavelength(s) | ~440 nm and ~490 nm | ~530 nm | ~395 nm and ~475 nm |
| Emission Wavelength(s) | ~535 nm | ~580 nm and ~640 nm | ~509 nm |
| Cell Permeability | Membrane impermeant (requires AM ester form for loading) | Membrane permeant (AM ester form available) | Genetically encoded |
| Key Advantages | High sensitivity around physiological pH.[1] | Long-wavelength emission minimizes autofluorescence. | Genetically targetable to specific organelles.[2] |
| Key Disadvantages | Susceptible to photobleaching and dye leakage. | Lower sensitivity in acidic ranges. | Requires transfection and protein expression. |
Experimental Protocols for Intracellular pH Measurement
Accurate and reproducible measurement of intracellular pH relies on meticulous experimental design and execution. Below are generalized protocols for the application of BCECF-AM, SNARF-1 AM, and ratiometric pHluorin.
Protocol 1: Intracellular pH Measurement using BCECF-AM
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration (typically 1-5 µM).
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.[3]
-
-
De-esterification and Washing:
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with appropriate filter sets for ratiometric imaging.
-
Excite the cells sequentially at ~440 nm and ~490 nm and collect the emission at ~535 nm.
-
-
Calibration:
-
To obtain quantitative pH measurements, a calibration curve must be generated.
-
Expose the loaded cells to a series of calibration buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.
-
Measure the ratio of fluorescence intensities (490 nm / 440 nm) at each pH value and plot the ratio against pH to generate the calibration curve.
-
Protocol 2: Intracellular pH Measurement using SNARF-1 AM
-
Cell Preparation: As described for BCECF-AM.
-
Dye Loading:
-
Prepare a stock solution of SNARF-1 AM in anhydrous DMSO.
-
Dilute the SNARF-1 AM stock solution in a physiological buffer to a final working concentration (typically 1-10 µM).
-
Incubate the cells with the SNARF-1 AM loading solution at 37°C for 30-60 minutes.
-
-
De-esterification and Washing: As described for BCECF-AM.
-
Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells at a single wavelength (e.g., 514 nm or 532 nm) and collect the emission at two wavelengths, typically around 580 nm and 640 nm.[4]
-
-
Calibration:
-
Generate a calibration curve by exposing the cells to calibration buffers of known pH in the presence of a protonophore.
-
Calculate the ratio of the fluorescence intensities (e.g., 640 nm / 580 nm) for each pH value and plot to create the calibration curve.
-
Protocol 3: Intracellular pH Measurement using Ratiometric pHluorin
-
Transfection:
-
Transfect the cells with a plasmid encoding the ratiometric pHluorin protein. If desired, the pHluorin can be fused to a protein of interest to target it to a specific subcellular location.
-
Allow 24-48 hours for protein expression.
-
-
Cell Preparation: Culture the transfected cells on a suitable imaging substrate.
-
Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells sequentially at ~395 nm and ~475 nm and collect the emission at ~509 nm.[5]
-
-
Calibration:
-
Perform an in situ calibration by treating the cells with calibration buffers of known pH containing a protonophore.
-
Measure the ratio of fluorescence intensities (e.g., 475 nm / 395 nm) at each pH and generate a calibration curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying principles of fluorescent pH probes, the following diagrams are provided.
References
- 1. biotium.com [biotium.com]
- 2. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 3. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pHluorin2: an enhanced, ratiometric, pH-sensitive green florescent protein - PMC [pmc.ncbi.nlm.nih.gov]
Flubida-2 performance in different cell lines and model organisms
An extensive search for "Flubida-2" did not yield specific results for a compound with this name. The search results primarily contained information on "Flurbiprofen" and "Fludarabine," which are distinct therapeutic agents. It is possible that "this compound" may be a novel compound, an internal code name, or a misspelling of a different drug.
Without a clear identification of "this compound," it is not possible to provide a detailed comparison guide regarding its performance in different cell lines and model organisms, as requested.
To proceed with your request, please provide additional information to clarify the identity of "this compound." For example, you could provide:
-
The chemical name or structure of the compound.
-
Any known alternative names or synonyms.
-
The therapeutic area or biological target of the compound.
-
Any publications or patents that mention "this compound."
Once "this compound" can be accurately identified, a comprehensive guide can be developed that includes its performance data, comparisons with other relevant compounds, detailed experimental protocols, and visualizations of its mechanism of action, as originally requested.
A Comparative Guide to Intracellular pH Probes: Flubida-2 vs. SNARF-1
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is crucial for understanding a wide range of cellular activities, from enzyme function and cell growth to drug resistance and apoptosis. Fluorescent probes have become indispensable tools for these studies due to their high sensitivity and suitability for live-cell imaging. This guide provides a detailed, objective comparison of two commercially available fluorescent pH indicators: Flubida-2 and SNARF-1.
This compound is a specialized probe designed for targeted pH measurements within cells, leveraging a biotin-avidin interaction for localization. SNARF-1 is a widely used ratiometric pH indicator known for its dual-emission properties, which allow for accurate pH determinations that are less susceptible to artifacts like variations in dye concentration or photobleaching.
Performance Characteristics
Table 1: Photophysical and Performance Properties of this compound and SNARF-1
| Property | This compound | Carboxy SNARF-1 |
| Ratiometric Method | Ratiometric[1] | Dual Emission[2][3] |
| Excitation Maximum | ~492 nm[1] | ~488-530 nm[2] |
| Emission Maxima | ~517 nm | ~580 nm (acidic), ~640 nm (basic) |
| pKa | ~6.5 | ~7.5 |
| Quantum Yield (Φ) | Data not available | 1.51 |
| Photostability | Data not available | Generally considered to have good photostability, allowing for stable recordings. |
| Cell Permeability | Membrane permeant | The AM ester form is membrane permeant. |
| Targeting | Targeted to avidin-expressing sites via biotin. | Can localize to mitochondria under specific loading conditions. |
Principles of pH Measurement
Both this compound and SNARF-1 are designed to report on intracellular pH through changes in their fluorescent properties. However, they employ different strategies for achieving accurate measurements.
This compound: This probe is a conjugate of biotin and fluorescein diacetate. It is initially non-fluorescent and membrane-permeable. Once inside the cell, intracellular esterases cleave the diacetate group, rendering the molecule fluorescent. Its key feature is the biotin moiety, which allows it to be targeted to specific subcellular locations where avidin or streptavidin-fusion proteins are expressed. This enables highly localized pH measurements.
SNARF-1: This dye is a seminaphthorhodafluor that exhibits a pH-dependent shift in its emission spectrum. When excited at a single wavelength (e.g., 488 nm or 514 nm), it emits fluorescence at two distinct wavelengths. The intensity of the emission at the shorter wavelength (~580 nm) increases in acidic conditions, while the emission at the longer wavelength (~640 nm) increases in basic conditions. By calculating the ratio of the fluorescence intensities at these two wavelengths, a precise determination of the intracellular pH can be made. This ratiometric approach minimizes errors arising from variations in dye concentration, cell thickness, and photobleaching.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are generalized protocols for intracellular pH measurement using this compound and SNARF-1.
This compound Staining Protocol for Targeted Intracellular pH Measurement
A detailed, step-by-step protocol for this compound is not extensively published. However, based on its chemical nature as a fluorescein diacetate conjugate, a general procedure can be outlined.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until the desired confluency. For targeted measurements, cells should be transfected to express an avidin or streptavidin-fusion protein in the desired subcellular compartment.
-
Probe Loading:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash with the physiological buffer.
-
Incubate the cells with the this compound loading solution at 37°C for a sufficient time to allow for de-esterification and binding to the avidin-tagged protein.
-
-
Washing: After incubation, wash the cells with the physiological buffer to remove any excess, non-hydrolyzed probe.
-
Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~490 nm, emission ~520 nm).
-
In Situ Calibration: To obtain quantitative pH measurements, an in situ calibration is necessary. This is typically performed by treating the cells with a proton ionophore like nigericin in buffers of known pH. This equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve of fluorescence intensity versus pH.
SNARF-1 Staining Protocol for Intracellular pH Measurement
The following is a well-established protocol for loading cells with the acetoxymethyl (AM) ester form of carboxy SNARF-1.
-
Preparation of SNARF-1 AM Stock Solution: Prepare a 1-10 mM stock solution of carboxy SNARF-1 AM in high-quality, anhydrous DMSO. Store the stock solution in aliquots at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
-
Cell Loading:
-
Dilute the SNARF-1 AM stock solution in a physiological buffer (e.g., HBSS or culture medium without serum) to a final working concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells in the SNARF-1 AM loading solution for 30-45 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type.
-
-
Washing: After loading, wash the cells twice with the physiological buffer to remove the extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging:
-
Mount the cells on a fluorescence microscope (e.g., a confocal microscope).
-
Excite the cells at a wavelength between 488 nm and 530 nm.
-
Simultaneously collect the fluorescence emission at two wavelength ranges: ~580 nm and ~640 nm.
-
-
In Situ pH Calibration:
-
To convert the fluorescence ratio to an absolute pH value, perform an in situ calibration.
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Add the ionophore nigericin (typically 10-50 µM) to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH.
-
Incubate the SNARF-1 loaded cells in each calibration buffer and acquire the dual-emission fluorescence images.
-
Calculate the ratio of the fluorescence intensities (640 nm / 580 nm) for each pH value and generate a calibration curve. This curve can then be used to determine the intracellular pH of experimental samples from their measured fluorescence ratios.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for using SNARF-1 for intracellular pH measurement.
References
Unraveling "Flubida-2": A Case of Mistaken Identity in Measurement Technology
A comprehensive search for "Flubida-2" as a measurement instrument or technology has yielded no results, suggesting a potential misunderstanding in nomenclature. The term "Flubida" appears in the context of medical treatments, specifically referencing chemotherapeutic agents, rather than any known analytical device.
Our investigation into scientific and commercial databases reveals no measurement system or platform named "this compound." Consequently, an assessment of its accuracy and precision, or a comparison with alternative technologies, cannot be performed. The core of the requested analysis hinges on the existence of this product, and without it, a comparative guide is not feasible.
It is possible that "this compound" is a colloquial or internal designation for a device not yet publicly documented, or it may be a misspelling of another product's name. The search results did, however, point to compounds such as Fludarabine , a chemotherapy drug, and Fluzoparib , a PARP inhibitor used in cancer therapy. These are therapeutic agents and not measurement instruments.
Without any information on what "this compound" is intended to measure, its principle of operation, or any existing data, a comparison of its performance against other methods is impossible. We encourage researchers, scientists, and drug development professionals seeking information on measurement technologies to verify the exact name and model of the instrument .
Should a valid name for the instrument be identified, a thorough comparative analysis could be conducted. Such an analysis would typically involve:
-
A detailed examination of the instrument's measurement principles.
-
A review of published studies and manufacturer's data on its accuracy, precision, linearity, and limits of detection and quantification.
-
A head-to-head comparison with established alternative methods, supported by experimental data.
-
Clear and concise presentation of this data in tabular format.
-
Detailed experimental protocols to ensure reproducibility.
-
Visual representations of relevant workflows and pathways to aid in comprehension.
Until "this compound" can be identified as a specific measurement technology, any attempt to create a comparison guide would be purely speculative and without a factual basis. We remain committed to providing accurate and data-driven comparisons of scientific instrumentation and would be prepared to revisit this topic upon receiving more precise information.
A Comparative Guide to Ratiometric Imaging Validation and Controls: Flubida-2 and Alternatives
For researchers, scientists, and drug development professionals venturing into the precise measurement of intracellular pH (pHi), the selection of a suitable fluorescent probe is a critical first step. This guide provides a comprehensive comparison of Flubida-2, a ratiometric pH indicator, with two widely used alternative probes: BCECF and SNARF-1. We will delve into their performance metrics, provide detailed experimental protocols for validation, and present signaling pathway and workflow diagrams to facilitate a clear understanding of their application.
Performance Comparison of Ratiometric pH Probes
The efficacy of a ratiometric pH probe is determined by several key parameters, including its dissociation constant (pKa), spectral properties, and the magnitude of the spectral shift upon changes in pH. The following table summarizes the key characteristics of Flubi-2 (the active, hydrolyzed form of this compound), BCECF, and SNARF-1.
| Feature | Flubi-2 | BCECF | SNARF-1 |
| pKa | ~6.5[1] | ~6.97-7.0[2][3][4] | ~7.5[5] |
| Indicator Type | Ratiometric | Ratiometric (Excitation Shift) | Ratiometric (Emission Shift) |
| Excitation (Ex) Wavelengths | 492 nm (pH 9) | ~440 nm (pH-insensitive), ~490-508 nm (pH-sensitive) | ~532-561 nm (pH-dependent shift) |
| Emission (Em) Wavelengths | 517 nm (pH 9) | ~530-535 nm | ~580 nm (acidic), ~640 nm (basic) |
| Cell Permeability | Membrane Impermeant (as Flubi-2) | Cell-permeant AM ester form available (BCECF-AM) | Cell-permeant AM ester form available (SNARF-1-AM) |
| Typical Application | Probing local pH where avidin fusion proteins are located | General intracellular pH measurements | Cytosolic and mitochondrial pH imaging |
Experimental Protocols
Accurate and reproducible ratiometric imaging requires meticulous attention to experimental detail, from probe loading to in situ calibration.
Cell Loading with Acetoxymethyl (AM) Ester Probes (BCECF-AM & SNARF-1-AM)
AM esters are non-polar molecules that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, rendering the probe polar and trapping it within the cytoplasm.
Materials:
-
BCECF-AM or SNARF-1-AM stock solution (typically 1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (10-20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit organic anion transporters that can extrude the dye)
Protocol:
-
Prepare Loading Solution: For a final concentration of 2-10 µM of the probe, dilute the stock solution in HBSS. To aid in the dispersion of the non-polar AM ester in the aqueous buffer, first mix the required volume of the probe stock with an equal volume of Pluronic F-127 solution before adding it to the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Replace the cell culture medium with the prepared loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time will vary depending on the cell type and experimental conditions.
-
Wash: After incubation, wash the cells 2-3 times with fresh, warm HBSS or culture medium to remove any extracellular probe.
-
De-esterification: Allow the cells to incubate for a further 15-30 minutes at 37°C to ensure complete de-esterification of the probe by intracellular esterases.
In Situ Calibration of Ratiometric Probes
To convert fluorescence ratios into absolute pH values, an in situ calibration is essential. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular pH.
Materials:
-
Calibration buffers of known pH values (e.g., a set of buffers ranging from pH 5.5 to 8.0)
-
Nigericin (a K+/H+ ionophore) and Monensin (a Na+/H+ ionophore) stock solutions (e.g., 10 mM in ethanol)
Protocol:
-
Load Cells: Load the cells with the desired ratiometric pH probe as described above.
-
Equilibration: After washing, incubate the cells in a high-potassium buffer containing nigericin (typically 5-10 µM) and monensin (typically 5-10 µM). These ionophores will clamp the intracellular pH to the pH of the external buffer.
-
Image Acquisition: Sequentially perfuse the cells with calibration buffers of different known pH values. At each pH, acquire fluorescence images at the two appropriate wavelengths for the specific probe.
-
Generate Calibration Curve: For each cell or region of interest, calculate the ratio of the fluorescence intensities at the two wavelengths for each known pH. Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios from your actual experiment into intracellular pH values.
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Principle of excitation-ratiometric pH measurement.
Caption: General experimental workflow for intracellular pH imaging.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Flubida-2
For laboratory personnel engaged in research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Flubida-2, a compound that, like many research chemicals, requires careful handling due to its potential hazards. The procedures outlined below are synthesized from established safety protocols for hazardous chemical waste management.
Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to be thoroughly familiar with the hazard profile of the substance. Based on available safety data for analogous compounds, this compound is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] It is also prudent to consider the possibility of reproductive toxicity.[2]
Personal Protective Equipment (PPE) and Waste Containment
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling and disposing of this compound waste. Similarly, the selection of a proper waste container is crucial to prevent leaks and exposure.
| Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Eye Protection | Chemical safety goggles and a face shield.[3] |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges, especially in case of dust or aerosol formation.[3] |
| Protective Clothing | A lab coat or chemical-resistant apron. |
| Waste Container | A dedicated, clearly labeled, and sealed hazardous waste container compatible with the chemical. The container should be rigid, puncture-resistant, and leak-proof. |
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe collection, decontamination, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams : Segregate this compound waste from non-hazardous trash. This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as pipette tips, wipes, and gloves.
-
Contaminated labware (non-disposable).
-
Solutions containing this compound.
-
-
Collect Solid Waste : Place all contaminated solid waste into a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste: this compound".
-
Collect Liquid Waste : Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Step 2: Decontamination of Non-Disposable Labware
-
Initial Rinse : In a chemical fume hood, thoroughly rinse all non-disposable labware that has come into contact with this compound with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinse Solvent : The rinse solvent is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Secondary Wash : After the initial solvent rinse, wash the labware with soap and water.
Step 3: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.
-
Contain the Spill : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial solvent spill kit.
-
Collect and Dispose : Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area : Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Storage : Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste disposal company. Adherence to all federal, state, and local regulations is mandatory. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Flubida-2
This document provides immediate and essential safety protocols, logistical procedures, and disposal plans for Flubida-2, a novel compound under investigation in drug development. All personnel, including researchers, scientists, and laboratory professionals, must adhere to these guidelines to ensure personal safety and environmental protection.
Compound Overview and Hazards
This compound is a potent, crystalline solid, highly soluble in organic solvents, and moderately soluble in aqueous solutions. While its therapeutic potential is significant, it presents notable health and safety risks that necessitate stringent handling protocols.
Primary Hazards:
-
Respiratory Sensitizer: Inhalation of airborne particles can lead to allergic reactions in sensitized individuals.
-
Skin Sensitizer: Direct skin contact may cause allergic contact dermatitis.
-
Ocular Irritant: May cause serious eye irritation upon contact.
-
Target Organ Effects: Preliminary studies suggest potential effects on the liver and kidneys with prolonged or repeated exposure.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The selection of appropriate PPE is contingent on the specific procedures and the quantity of the compound being handled.
| PPE Category | Minimum Requirement | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is required when handling pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles must be worn when there is a risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | For procedures that may generate aerosols or dust outside of a fume hood, a NIOSH-approved respirator with P100 filters is mandatory. |
Experimental Protocols: Weighing and Solution Preparation
This section details the standard operating procedure for accurately weighing this compound and preparing a stock solution.
Materials:
-
This compound compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure the analytical balance is clean, calibrated, and located inside a certified chemical fume hood.
-
Donning PPE: Wear all required PPE as specified in the table above, including double gloves.
-
Weighing:
-
Carefully place a new sheet of weighing paper or a weighing boat on the balance and tare.
-
Slowly add the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Use a small amount of the chosen solvent to rinse the weighing paper/boat and the spatula to ensure a complete transfer.
-
-
Dissolution:
-
Add the solvent to the volumetric flask, filling it to approximately 80% of the final volume.
-
Cap the flask and mix using a vortex mixer or sonicator until the compound is fully dissolved.
-
Add the remaining solvent to reach the final volume and invert the flask several times to ensure homogeneity.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate the spatula and work surface with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
All this compound waste, including the pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Aqueous and organic solutions containing this compound must be collected in separate, clearly labeled, and leak-proof hazardous waste containers. Do not mix with other waste streams.
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean: Carefully collect all contaminated materials and place them in the designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water.
Final Disposal:
-
All hazardous waste must be collected and disposed of by a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
